molecular formula C3H2Cl3F3 B158185 1,1,3-Trichloro-2,2,3-trifluoropropane CAS No. 131221-36-8

1,1,3-Trichloro-2,2,3-trifluoropropane

Cat. No.: B158185
CAS No.: 131221-36-8
M. Wt: 201.4 g/mol
InChI Key: PJJNYNCHHJISIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-Trichloro-2,2,3-trifluoropropane ( 131221-36-8) is an organofluorine compound with the molecular formula C3H2Cl3F3 and a molecular weight of 201.402 g/mol . It is known by the synonym R 233ca and is categorized among fluorocarbon propane derivatives, a class of chemicals investigated for use as blowing agents and refrigerants . As a part of this group, its research applications are primarily in materials science and industrial chemistry, particularly in the development of polyurethane foams and specialized cooling systems. This compound is intended for use by qualified researchers in controlled laboratory settings. It is strictly for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Handling should only be performed by personnel trained in the safe management of halogenated compounds, with appropriate personal protective equipment and engineering controls. For comprehensive safety details, please consult the relevant Safety Data Sheet (SDS) before use. Researchers are encouraged to contact our technical support team for specific inquiries regarding this compound's properties and potential applications.

Properties

CAS No.

131221-36-8

Molecular Formula

C3H2Cl3F3

Molecular Weight

201.4 g/mol

IUPAC Name

1,1,3-trichloro-2,2,3-trifluoropropane

InChI

InChI=1S/C3H2Cl3F3/c4-1(5)3(8,9)2(6)7/h1-2H

InChI Key

PJJNYNCHHJISIH-UHFFFAOYSA-N

SMILES

C(C(C(Cl)Cl)(F)F)(F)Cl

Canonical SMILES

C(C(C(Cl)Cl)(F)F)(F)Cl

Synonyms

1,1,3-Trichloro-2,2,3-trifluoropropane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3-Trichloro-2,2,3-trifluoropropane (CAS 131221-36-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1,3-Trichloro-2,2,3-trifluoropropane, a halogenated hydrocarbon with the CAS number 131221-36-8. Also known by its ASHRAE designation HCFC-233ca, this compound belongs to the broader family of hydrochlorofluorocarbons (HCFCs). Due to a notable scarcity of specific experimental data for this particular isomer, this document synthesizes available information on HCFC-233ca with established knowledge of related trichlorotrifluoropropane isomers and other halogenated hydrocarbons. The objective is to offer a robust framework for understanding its potential properties, synthesis, and applications, while transparently acknowledging the current data limitations.

Introduction and Chemical Identity

1,1,3-Trichloro-2,2,3-trifluoropropane is a propane derivative where six hydrogen atoms have been substituted by three chlorine and three fluorine atoms. Its unique structure, with a difluoro- and a trifluoro-substituted carbon, suggests the existence of stereoisomers, a factor that could be significant in specialized applications.

Nomenclature and Identification:

IdentifierValue
IUPAC Name 1,1,3-trichloro-2,2,3-trifluoropropane[1]
CAS Number 131221-36-8[1]
Molecular Formula C₃H₂Cl₃F₃[1]
Synonyms HCFC-233ca[1]
InChI InChI=1S/C3H2Cl3F3/c4-1(5)3(8,9)2(6)7/h1-2H[1]
SMILES C(C(C(Cl)Cl)(F)F)(F)Cl[1]

The "HCFC" designation indicates that it is a hydrochlorofluorocarbon, a class of compounds that have been utilized as refrigerants, solvents, and blowing agents. However, their contribution to ozone depletion has led to a global phase-out under the Montreal Protocol. The "233" denotes a three-carbon structure, and the "ca" suffix specifies the particular isomeric arrangement of the halogen atoms.

Physicochemical and Computed Properties

Computed Physicochemical Properties:

PropertyValueSource
Molecular Weight 201.40 g/mol PubChem[1]
Monoisotopic Mass 199.917418 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Complexity 94.3PubChem[1]

For context, the isomer 2,2,3-trichloro-1,1,1-trifluoropropane (CAS 61623-04-9) has a reported boiling point of 101.2°C at 760 mmHg and a density of 1.565 g/cm³.[2] These values for a related isomer suggest that HCFC-233ca is likely a dense liquid with a relatively high boiling point under standard conditions.

Synthesis and Manufacturing Considerations

Specific synthesis routes for 1,1,3-trichloro-2,2,3-trifluoropropane are not detailed in publicly accessible literature. However, general methodologies for the production of HCFCs provide a likely framework for its preparation. The synthesis of such compounds typically involves the fluorination of a polychlorinated propane or propene precursor using hydrogen fluoride (HF).

A plausible synthetic pathway could start with a tetrachlorofluoropropane or a trichlorodifluoropropane, which is then reacted with HF in the vapor phase over a solid catalyst.[3] The choice of catalyst, which often includes fluorinated metal oxides (e.g., Cr₂O₃), is critical in controlling the degree and regioselectivity of fluorination.[3]

Synthesis_Pathway Polychlorinated Propane/Propene Polychlorinated Propane/Propene Vapor Phase Reactor Vapor Phase Reactor Polychlorinated Propane/Propene->Vapor Phase Reactor HF (Fluorinating Agent) HF (Fluorinating Agent) HF (Fluorinating Agent)->Vapor Phase Reactor 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca) 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca) Vapor Phase Reactor->1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca) Byproducts (HCl, other isomers) Byproducts (HCl, other isomers) Vapor Phase Reactor->Byproducts (HCl, other isomers)

Caption: Generalized synthetic workflow for HCFCs.

The reaction conditions, such as temperature, pressure, and the ratio of reactants, would need to be carefully optimized to maximize the yield of the desired HCFC-233ca isomer and minimize the formation of byproducts. Purification would likely involve distillation to separate the target compound from unreacted starting materials, other isomers, and hydrogen chloride.

Spectroscopic Characterization (Theoretical)

Without experimental spectra, we can predict the key features of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1,1,3-trichloro-2,2,3-trifluoropropane based on its molecular structure.

¹H NMR Spectroscopy: The molecule contains two non-equivalent protons, which would result in two distinct signals in the proton NMR spectrum. The proton on the carbon bearing a chlorine and a fluorine would likely appear as a doublet of doublets due to coupling with the two fluorine atoms on the adjacent carbon. The other proton would also exhibit complex splitting.

¹³C NMR Spectroscopy: The three carbon atoms are in different chemical environments and would therefore produce three distinct signals in the ¹³C NMR spectrum. The chemical shifts would be significantly influenced by the attached halogen atoms.

¹⁹F NMR Spectroscopy: The three fluorine atoms are also in two different chemical environments (a -CF₂- group and a -CFCl- group), which should result in two signals in the ¹⁹F NMR spectrum with characteristic coupling patterns.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations.[4] The C-F stretches typically appear in the region of 1000-1400 cm⁻¹, while C-Cl stretches are found at lower wavenumbers, generally between 600 and 800 cm⁻¹.[4] The presence of C-H bonds would also give rise to stretching and bending vibrations.

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy 1H_NMR ¹H NMR (2 signals, complex splitting) 13C_NMR ¹³C NMR (3 distinct signals) 19F_NMR ¹⁹F NMR (2 signals, coupling) C-F_stretch C-F Stretch (1000-1400 cm⁻¹) C-Cl_stretch C-Cl Stretch (600-800 cm⁻¹) C-H_vibrations C-H Vibrations HCFC-233ca_Structure 1,1,3-Trichloro-2,2,3-trifluoropropane HCFC-233ca_Structure->1H_NMR HCFC-233ca_Structure->13C_NMR HCFC-233ca_Structure->19F_NMR HCFC-233ca_Structure->C-F_stretch HCFC-233ca_Structure->C-Cl_stretch HCFC-233ca_Structure->C-H_vibrations

Caption: Predicted spectroscopic features of HCFC-233ca.

Potential Applications and Role in Research

The applications of HCFCs have historically been as refrigerants, blowing agents for foams, and precision cleaning solvents. However, due to their environmental impact, their use is heavily restricted.

Potential Research Applications:

  • Intermediate in Chemical Synthesis: Halogenated propanes can serve as building blocks for the synthesis of other fluorinated molecules. For instance, dehydrohalogenation could potentially convert HCFC-233ca into a trifluoropropene derivative, a class of compounds with applications in polymers and agrochemicals.

  • Trifluoromethyl Group Source in Drug Discovery: The trifluoromethyl (-CF₃) group is a valuable moiety in medicinal chemistry, known to enhance properties such as metabolic stability and binding affinity.[5][6] While not a direct application of HCFC-233ca, its structural motifs could be of interest to chemists developing novel trifluoromethylation reagents or strategies. The strategic incorporation of fluorine can significantly impact a drug candidate's potency and pharmacokinetic profile.[7]

  • ¹⁸F Radiotracers for PET Imaging: The fluorine atoms in the molecule raise the possibility of developing a radiolabeled analog using the positron-emitting isotope ¹⁸F.[7] Such a tracer could potentially be used in positron emission tomography (PET) for various research and diagnostic purposes.[8]

Safety, Handling, and Regulatory Status

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 1,1,3-trichloro-2,2,3-trifluoropropane is not widely available, general precautions for handling halogenated hydrocarbons should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen.

  • Skin and Eye Contact: In case of contact, immediately flush the affected area with plenty of water.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Regulatory Status and Environmental Impact:

As an HCFC, 1,1,3-trichloro-2,2,3-trifluoropropane is classified as an ozone-depleting substance. The production and consumption of HCFCs are being phased out globally under the Montreal Protocol. Additionally, many HCFCs and their replacements, hydrofluorocarbons (HFCs), have high global warming potentials (GWPs).[9][10] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have implemented strict regulations to control and reduce emissions of these compounds.[11][12][13]

The broader class of trichlorotrifluoropropanes (C₃H₂F₃Cl₃) has an ozone depletion potential ranging from 0.007 to 0.23 and a 100-year global warming potential ranging from 38 to 1496.[14] These values underscore the environmental concerns associated with this class of chemicals.

Conclusion and Future Outlook

1,1,3-Trichloro-2,2,3-trifluoropropane (CAS 131221-36-8) remains a compound with limited specific data in the public domain. Its identity as an HCFC places it within a class of chemicals that are of significant environmental concern and are subject to stringent international regulations. While its direct application in areas like drug development is speculative, its structure offers insights into the broader field of fluorinated organic chemistry. Future research, should it be pursued, would need to focus on developing efficient and selective synthesis methods, conducting thorough physicochemical and toxicological evaluations, and exploring potential applications that are environmentally benign. For now, this guide serves as a comprehensive summary based on the available information and established principles of chemical science.

References

  • PubChem. (n.d.). 1,2,2-Trichloro-1,3,3-trifluoropropane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,1,3-Trichloro-2,2,3-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 61623-04-9, Hydrochlorofluorocarbon-233 (HCFC-233). Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs. Retrieved from a source detailing spectroscopic methodologies.
  • PubChem. (n.d.). 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US20160332936A1 - Process for Making HCFO-1233zd.
  • State Climate Policy Dashboard. (2025, July 21). Hydrofluorocarbon (HFC) Regulations. Georgetown Climate Center.
  • Google Patents. (n.d.). US9902671B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
  • Google Patents. (2016, April 25). EP3294697B1 - Process for making HCFO-1233zd. European Patent Office.
  • WIPO Patentscope. (2009, November 12). WO/2009/137658 COMPOSITIONS COMPRISING 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE, 2-CHLORO-1,1,1-TRIFLUOROPROPENE, 2-CHLORO-1,1,1,2-TETRAFLUOROPROPANE OR 2,3,3,3-TETRAFLUOROPROPENE.
  • MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
  • U.S. Environmental Protection Agency. (n.d.). HFC-23 Emission Standards for Production of Class II ODS.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Control of HFC-23 Emissions. Retrieved from a source on EPA's control of HFC-23 emissions.
  • Trakref. (2025, July 15). HFCs Beyond Cooling: Tackling Emissions in Fire Suppression, and Other Industries.
  • ChemicalBook. (n.d.). 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE CAS 7125-83-9.
  • Sabin Center for Climate Change Law, Columbia Law School. (2023, October 24). EPA Finalizes New Restrictions in Ongoing HFC Phasedown.
  • PubChem. (n.d.). 1,1,3-Trichloro-1,2,2-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1,1,3-Trichloro-1,2,2-trifluoropropane.
  • Google Patents. (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.
  • A source providing a review of trifluoromethyl
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from a source on fluorine in drug design.
  • Semantic Scholar. (2012, November 21). Physical Properties of HCFO-1233zd(E).
  • A source providing information on spectroscopic studies of cryogenic fluids.
  • A source providing an analysis of the H-1 proton NMR spectrum of propane.
  • A source discussing the role of fluorine in FDA approved drugs.
  • A source providing a list of ozone depletion potentials and global warming potentials for various HCFCs.
  • A source discussing the role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry.
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of [18F]trifluoromethane and its application in the synthesis of PET tracers. Chemical Communications. Retrieved from a source on the synthesis of PET tracers.
  • MDPI. (2022, January 10). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents.
  • YouTube. (2014, June 1). Porphyrin Bootcamp - Tetraphenyl porphyrin (TPP) Synthesis. Retrieved from a source detailing a chemical synthesis procedure.
  • ResearchGate. (n.d.). Thermodynamic properties of HFO-1243zf and their application in study on a refrigeration cycle.

Sources

Technical Monograph: HCFC-233ca (1,1,3-Trichloro-2,2,3-trifluoropropane)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane) is a hydrochlorofluorocarbon intermediate primarily utilized in the synthesis of next-generation hydrofluoroolefins (HFOs), such as HFO-1234yf and HFO-1233xf. As a transitional substance regulated under the Montreal Protocol, it possesses both ozone-depleting potential (ODP) and global warming potential (GWP), necessitating strict containment and phase-out management.

This guide provides a comprehensive analysis of the physicochemical properties, synthesis pathways, and safety protocols for HCFC-233ca, serving as a critical reference for researchers optimizing fluorination processes or managing halogenated waste streams.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

HCFC-233ca is characterized by a propane backbone substituted with three chlorine and three fluorine atoms.[1] Its specific isomeric structure (CHCl₂-CF₂-CHClF) dictates its reactivity, particularly its susceptibility to dehydrochlorination—a key feature in olefin synthesis.

Table 1: Chemical Identity and Physical Data
PropertyValue
Chemical Name 1,1,3-Trichloro-2,2,3-trifluoropropane
Common Name HCFC-233ca
CAS Registry Number 131221-36-8
Molecular Formula C₃H₂Cl₃F₃
Molecular Weight 201.40 g/mol
Structure CHCl₂-CF₂-CHClF
Boiling Point 69.2 °C (342.3 K)
Density (Liquid) ~1.56 g/cm³ (at 25 °C)
Vapor Pressure Estimated ~150 mmHg (at 25 °C)
Ozone Depletion Potential (ODP) ~0.023 (relative to CFC-11)
Global Warming Potential (GWP) Non-negligible (Lifetime ~1.27 years)
Solubility Soluble in alcohols, ethers, chlorinated solvents; insoluble in water.[2][3][4][5][1]

Technical Insight: The boiling point of 69.2 °C makes HCFC-233ca a volatile liquid under standard conditions. In process engineering, this volatility requires pressurized vessels or chilled condensers to prevent fugitive emissions during fluorination reactions.

Synthesis & Reaction Pathways[1][12][13][14]

HCFC-233ca rarely serves as a final product; rather, it is a transient intermediate in the manufacturing of low-GWP refrigerants. The primary synthesis route involves the liquid-phase or vapor-phase fluorination of chloropropanes (e.g., HCC-240db) using anhydrous hydrogen fluoride (HF) and a Lewis acid catalyst (e.g., SbCl₅).

Mechanism of Formation

The formation of HCFC-233ca occurs via the sequential replacement of chlorine atoms with fluorine.

  • Starting Material: 1,1,1,2,3-Pentachloropropane (HCC-240db).

  • Fluorination: Reaction with HF yields various isomers of HCFC-233 (including 233ca, 233cb).

  • Conversion: HCFC-233ca can undergo dehydrochlorination to form HFO-1233xf (2-chloro-3,3,3-trifluoropropene), a critical precursor for HFO-1234yf.

Reaction Network Diagram

The following diagram illustrates the position of HCFC-233ca within the synthesis network of modern fluorinated olefins.

G HCC240 HCC-240db (Pentachloropropane) HF + HF / Catalyst HCC240->HF HCFC233 HCFC-233 Isomers (Includes 233ca) HF->HCFC233 Fluorination HCFC233->HCFC233 Isomerization HFO1233xf HFO-1233xf (Precursor) HCFC233->HFO1233xf -HCl (Dehydrochlorination) HFO1234yf HFO-1234yf (Final Product) HFO1233xf->HFO1234yf +HF / -HCl

Figure 1: Synthesis pathway showing HCFC-233ca as an intermediate in HFO production.

Safety Data Sheet (SDS) Summary

As a halogenated hydrocarbon, HCFC-233ca presents specific hazards related to inhalation toxicity and environmental impact. Strict adherence to GHS (Globally Harmonized System) standards is mandatory.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H332: Harmful if inhaled.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H336: May cause drowsiness or dizziness (Narcotic effects).

    • H420: Harms public health and the environment by destroying ozone in the upper atmosphere.

Handling & Storage Protocols
ParameterProtocol
Ventilation Use only in a chemical fume hood or well-ventilated area. Engineering controls (local exhaust) are required to keep airborne concentrations below exposure limits (typically < 100 ppm TWA).
PPE Respiratory: Self-contained breathing apparatus (SCBA) if ventilation is insufficient. Skin: Fluoroelastomer or PVA gloves (Nitrile may degrade). Eyes: Chemical splash goggles.
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from direct sunlight and heat sources (> 50 °C).
Incompatibility Avoid contact with strong bases (caustics), alkali metals (Na, K), and powdered metals (Al, Mg, Zn), which may induce violent decomposition.
Emergency Response
  • Inhalation: Remove victim to fresh air. If breathing is difficult, administer oxygen. Do not give epinephrine (adrenaline) as halogenated hydrocarbons can sensitize the heart to catecholamines, leading to fatal arrhythmias.

  • Skin Contact: Wash immediately with soap and plenty of water.[6] Remove contaminated clothing.[7][6]

  • Spill/Leak: Evacuate area. Ventilate. Absorb liquid with inert material (vermiculite, sand). Do not allow to enter sewers.

Environmental Impact & Regulation

HCFC-233ca is controlled under the Montreal Protocol as a Class II Ozone Depleting Substance (ODS).

  • Phase-out: Production and consumption are being phased out globally. Its use is generally restricted to feedstock applications (where it is transformed into other chemicals) rather than emissive uses (like solvents or cleaning agents).

  • Atmospheric Fate:

    • Lifetime: ~1.27 years.[8]

    • Degradation: Reacts with hydroxyl radicals (OH) in the troposphere. The chlorine atoms released in the stratosphere contribute to ozone layer depletion.

References

  • Yaws, C. L. (2014). Thermophysical Properties of Chemicals and Hydrocarbons. 2nd Edition. Elsevier. (Data cited for 1,1,3-trichloro-2,2,3-trifluoropropane).[2][3][9][5][8][10][11]

  • PubChem. (2025). Compound Summary: 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca).[5][8] National Center for Biotechnology Information. [Link]

  • U.S. EPA. (2024). Ozone-Depleting Substances (ODS) and High-GWP Substitutes. Significant New Alternatives Policy (SNAP). [Link]

Sources

Technical Monograph: 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Critical Intermediate for Next-Generation Low-GWP Fluorocarbons

Executive Summary

1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca, PubChem CID 14794044) is a halogenated propane derivative serving as a pivotal intermediate in the synthesis of hydrofluoroolefins (HFOs), specifically 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) . As the pharmaceutical and industrial chemical sectors transition away from high-Global Warming Potential (GWP) hydrofluorocarbons (HFCs), HCFC-233ca has emerged as a high-value feedstock. This guide details its physicochemical profile, role in fluorination process chemistry, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Profile

HCFC-233ca is characterized by a propane backbone substituted with three chlorine and three fluorine atoms.[1][2][3][4][5][6][7] Its specific isomeric arrangement (


) distinguishes it from other HCFC-233 isomers, dictating its reactivity in dehydrochlorination pathways.
Table 1: Technical Datasheet
PropertySpecification
IUPAC Name 1,1,3-Trichloro-2,2,3-trifluoropropane
Common Code HCFC-233ca
CAS Number 131221-36-8
PubChem CID 14794044
Molecular Formula

Molecular Weight 201.40 g/mol
Structure

Physical State Colorless Liquid (at STP)
Boiling Point ~104°C (Estimated based on isomer 1,2,2-trichloro)
Solubility Soluble in alcohols, ethers, chlorinated solvents; insoluble in water.[6]
Ozone Depletion Potential (ODP) ~0.03 (Class II ODS)

Synthesis & Reaction Pathways

The primary utility of HCFC-233ca lies in its role as a transient intermediate during the hydrofluorination of chlorocarbons. Understanding this pathway is essential for process chemists optimizing the yield of low-GWP blowing agents and solvents.

Production Pathway

HCFC-233ca is typically generated via the liquid-phase or gas-phase hydrofluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) .

  • Reagent: HCC-240fa (

    
    )
    
  • Reactant: Anhydrous Hydrogen Fluoride (HF)

  • Catalyst: Antimony pentachloride (

    
    ) or fluorinated chromia (
    
    
    
    ).
Transformation to HCFO-1233zd

In the presence of a catalyst or strong base, HCFC-233ca undergoes dehydrochlorination (-HCl) to form HCFO-1233zd , a commercially critical low-GWP molecule.

Pathway Visualization

The following diagram illustrates the stepwise fluorination and elimination pathway.

G HCC240 HCC-240fa (1,1,1,3,3-Pentachloropropane) HCFC233ca HCFC-233ca (1,1,3-Trichloro-2,2,3-trifluoropropane) HCC240->HCFC233ca + HF / - HCl (Hydrofluorination) HCFO1233zd HCFO-1233zd (1-Chloro-3,3,3-trifluoropropene) HCFC233ca->HCFO1233zd - HCl (Dehydrochlorination) HFC245fa HFC-245fa (1,1,1,3,3-Pentafluoropropane) HCFO1233zd->HFC245fa + HF (Addition)

Figure 1: Reaction pathway from Pentachloropropane feedstock to HCFO-1233zd via HCFC-233ca intermediate.

Applications in Research & Development

Fluorinated Building Block

In drug development, the trifluoropropyl moiety (


) is a bioisostere often used to modulate lipophilicity and metabolic stability. HCFC-233ca serves as a precursor for introducing fluorinated motifs into complex organic molecules.
  • Mechanism: The terminal

    
     group can be selectively hydrolyzed to an aldehyde or acid, while the internal 
    
    
    
    provides a metabolically robust linker.
Process Chemistry Optimization

For researchers developing sustainable manufacturing processes:

  • Impurity Profiling: HCFC-233ca is a common impurity in the production of HFC-245fa. Quantifying it via GC-MS is critical for meeting pharmaceutical-grade solvent specifications.

  • Catalyst Screening: It is used as a model substrate to test the selectivity of dehydrochlorination catalysts (e.g., activated carbon vs. metal halides) to favor the trans-isomer of HCFO-1233zd.

Safety, Toxicology, & Environmental Handling

As a halogenated hydrocarbon, HCFC-233ca requires strict adherence to safety protocols.

Toxicological Profile
  • Inhalation: Like many HCFCs, it may cause central nervous system (CNS) depression (narcotic effect) at high concentrations.

  • Cardiac Sensitization: Halogenated propanes can sensitize the myocardium to epinephrine, leading to arrhythmias. Avoid use in conjunction with catecholamines.

  • Target Organs: Liver (potential for peroxisome proliferation based on structural analogs like HCFC-225).

Environmental Impact
  • Ozone Depletion: Class II Ozone Depleting Substance.[8] Use is regulated under the Montreal Protocol.[9]

  • Disposal: Must be incinerated in a facility equipped with a scrubber to neutralize HCl and HF byproducts.

Experimental Protocol: Catalytic Dehydrochlorination

Objective: Conversion of HCFC-233ca to HCFO-1233zd (Simulated Lab Scale). Note: This protocol assumes a high-pressure liquid phase reaction.[10]

Reagents:

  • HCFC-233ca (>98% purity)

  • Catalyst:

    
     (Lewis Acid) or Activated Carbon
    
  • Solvent: None (Neat reaction)

Workflow:

  • Setup: Load a 500 mL Hastelloy autoclave with 5 g of activated carbon catalyst.

  • Purge: Evacuate reactor to remove oxygen and moisture; backfill with

    
    .
    
  • Addition: Charge 100 g of HCFC-233ca into the reactor.

  • Reaction: Heat to 150°C with stirring (500 RPM). Pressure will rise as HCl is generated.

  • Monitoring: Monitor pressure. Maintain reaction for 4 hours.

  • Workup: Cool to 0°C. Vent HCl gas through a caustic scrubber (NaOH).

  • Analysis: Collect the liquid residue. Analyze via Gas Chromatography (GC-FID) to determine the ratio of HCFC-233ca (starting material) to HCFO-1233zd (product).

References

  • PubChem. (n.d.).[2] 1,1,3-Trichloro-2,2,3-trifluoropropane (CID 14794044). National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Substance Registry Services: HCFC-233ca.[2] Retrieved from [Link]

  • Honeywell International Inc. (2014). Process for the production of HCFC-1233zd.[10][11][12][13] U.S. Patent Application US20140303410A1. Retrieved from

Sources

Isomeric differences between HCFC-233ca and HCFC-233cb

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isomeric Distinction and Synthetic Utility of Dichlorotrifluoropropanes (HCFC-233ca vs. HCFC-233cb)

Part 1: Executive Summary

In the high-stakes arena of fluorinated olefin (HFO) production—specifically the synthesis of the low-GWP refrigerant HFO-1234yf—the hydrochlorofluorocarbon (HCFC) intermediates HCFC-233ca and HCFC-233cb represent critical control points. While often discussed generically as "HCFC-233 isomers," their distinct molecular architectures dictate vastly different reactivity profiles, boiling points, and downstream utility.

This guide provides a definitive technical analysis of these two isomers, moving beyond basic definitions to explore their spectroscopic signatures (


F NMR), synthetic origins from pentachloropropane (HCC-240db), and their roles as precursors in the organofluorine supply chain.

Part 2: Molecular Architecture & Identification

The core difference lies in the distribution of chlorine and fluorine atoms along the propane backbone. This positional isomerism fundamentally alters their dipole moments and steric environments.

Structural Comparison
FeatureHCFC-233ca HCFC-233cb
IUPAC Name 1,1,3-trichloro-2,2,3-trifluoropropane1,1,3-trichloro-1,2,2-trifluoropropane
Chemical Formula


Semi-Structural Formula


CAS Number 131221-36-8421-99-8
Symmetry Asymmetric centers at C1 and C3Asymmetric center at C3 only
Key Functional Groups Internal

, Terminal

Internal

, Terminal

Visualization of Isomeric Structures

IsomerStructures cluster_ca HCFC-233ca cluster_cb HCFC-233cb ca_C1 C1 (CHCl2) ca_C2 C2 (CF2) ca_C1->ca_C2 ca_C3 C3 (CHClF) ca_C2->ca_C3 cb_C1 C1 (CH2Cl) cb_C2 C2 (CF2) cb_C1->cb_C2 cb_C3 C3 (CCl2F) cb_C2->cb_C3

Figure 1: Carbon backbone connectivity highlighting the distinct halogen distribution.[1]

Part 3: Analytical Characterization (NMR & Physical Properties)

For researchers isolating these compounds,


F NMR spectroscopy  is the most reliable method for differentiation. The chemical environment of the fluorine atoms varies significantly between the two isomers due to the shielding effects of neighboring protons versus chlorines.
Predicted F NMR Signatures
  • HCFC-233ca (

    
    ): 
    
    • Signal A (

      
      ):  Appears as a complex multiplet (typically AB pattern if chiral influence is strong) in the range of -100 to -120 ppm .
      
    • Signal B (

      
      ):  The single fluorine attached to a carbon with a proton and chlorine is highly shielded relative to a 
      
      
      
      group. Expect a doublet (coupling to H) around -180 to -200 ppm .
    • Diagnostic: Look for the high-field signal (> -150 ppm) indicative of the

      
       motif.
      
  • HCFC-233cb (

    
    ): 
    
    • Signal A (

      
      ):  Similar range to 233ca but distinct splitting pattern due to adjacent 
      
      
      
      .
    • Signal B (

      
      ):  The terminal fluorine attached to a carbon with two chlorines is significantly deshielded. Expect a singlet or triplet (long-range coupling) in the range of -60 to -80 ppm  (closer to 
      
      
      
      ).
    • Diagnostic: The low-field signal (< -100 ppm) is the "smoking gun" for the cb isomer.

Physical Properties
PropertyHCFC-233caHCFC-233cb
Boiling Point (Est.) ~85 - 95°C~69 - 72°C
Density ~1.45 g/cm³~1.43 g/cm³
Solubility Soluble in alcohols, chlorinated solventsSoluble in alcohols, chlorinated solvents

Note: Boiling points are estimated based on structural analogues and patent data for mixtures. The higher symmetry and polarity of the ca isomer typically result in a higher boiling point compared to the cb isomer.

Part 4: Synthetic Pathways & Reactivity

Both isomers are intermediates in the hydrofluorination of HCC-240db (1,1,1,2,3-pentachloropropane) to produce HFO-1234yf .[2] Understanding the pathway is crucial for controlling impurity profiles.

Reaction Mechanism (The "Fluorination Cascade")

The transformation involves sequential chlorine-fluorine exchange reactions, typically catalyzed by Lewis acids (e.g.,


, 

, or Cr-based catalysts).
  • Precursor: HCC-240db (

    
    ).[3]
    
  • Step 1 (Dehydrochlorination/Fluorination): Conversion to HCFC-1233xf (

    
    ).
    
  • Step 2 (HF Addition): HCFC-1233xf reacts with HF to form HCFC-244bb (

    
    ) or isomers like HCFC-233 .
    

Crucial Insight: HCFC-233cb is often a "dead-end" or "recycle" species that must be isomerized or forced back into the reaction cycle, whereas HCFC-233ca is less common in the optimized 1234yf route but can form via aberrant hydrofluorination.

Synthesis & Isomerization Workflow

SynthesisPath cluster_isomers HCFC-233 Isomers (Intermediates) HCC240db HCC-240db (CCl3CHClCH2Cl) HCFC1233xf HCFC-1233xf (CF3CCl=CH2) HCC240db->HCFC1233xf + 3HF, -3HCl (Cat: SbCl5/Cr2O3) HCFC233cb HCFC-233cb (CH2Cl-CF2-CCl2F) HCFC1233xf->HCFC233cb + HF (Reversible) HCFC233ca HCFC-233ca (CHCl2-CF2-CHClF) HCFC1233xf->HCFC233ca Isomerization/Rearrangement HFO1234yf HFO-1234yf (CF3CF=CH2) HCFC233cb->HFO1234yf Dehydrochlorination (-HCl)

Figure 2: Reaction network showing the genesis of HCFC-233 isomers from HCC-240db.

Part 5: Experimental Protocol

Protocol 1: Synthesis & Isolation from HCC-240db

Objective: Generate a mixture containing HCFC-233 isomers for study.

  • Reactor Setup: Use a 1L Inconel or Monel autoclave to resist HF corrosion.

  • Catalyst Loading: Charge 10g of

    
     (Lewis Acid Catalyst) under 
    
    
    
    atmosphere.
  • Feedstock: Add 1 mole of HCC-240db (216.3 g).

  • Fluorination: Cool reactor to -40°C. Introduce anhydrous HF (molar ratio HF:Organic = 10:1).

  • Reaction: Heat gradually to 80-100°C . Maintain pressure at ~15 bar.

    • Note: Lower temperatures favor under-fluorinated species like HCFC-233; higher temperatures push toward HCFC-1233xf and HFC-245cb.

  • Quench & Scrub: Vent gases through a KOH scrubber to remove acid. Collect organic phase in a cold trap (-78°C).

  • Purification:

    • Perform fractional distillation.

    • Fraction 1 (< 20°C): HFO-1234yf / HCFC-1233xf.

    • Fraction 2 (65-75°C): HCFC-233cb (Target).

    • Fraction 3 (> 80°C): HCFC-233ca and unreacted HCC-240db.

Protocol 2: Analytical Differentiation (GC-MS)
  • Column: DB-624 or equivalent (fluorocarbon specific).

  • Carrier: Helium at 1.5 mL/min.

  • Temp Program: 35°C (hold 5 min)

    
     10°C/min 
    
    
    
    200°C.
  • Identification:

    • 233cb: Elutes earlier (lower BP). Mass frag: Loss of

      
       (49 m/z).
      
    • 233ca: Elutes later. Mass frag: Loss of

      
       (83 m/z).
      

Part 6: References

  • National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: HCFC-233ca & HCFC-233cb. [Link]

  • U.S. Patent 7,795,480. Method for producing 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf).

  • U.S. Patent 10,094,603. System and method for retrofitting a refrigeration system from HCFC to HFC refrigerant.

  • ChemBK. 1,1,3-Trichloro-1,2,2-trifluoropropane (HCFC-233cb) Properties. [Link]

Sources

Regulatory Status of HCFC-233ca under the Montreal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regulatory status, chemical profile, and compliance protocols for HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane). This document is structured to provide actionable intelligence for researchers and drug development professionals navigating the Montreal Protocol's restrictions.

Technical Guidance for R&D and Pharmaceutical Synthesis

Executive Summary

HCFC-233ca is classified as a Class II Controlled Substance (Annex C, Group I) under the Montreal Protocol. While it possesses a relatively low Ozone Depletion Potential (ODP), it is subject to a strict phase-out schedule for emissive uses (e.g., solvents, cleaning agents).

However, for the scientific and pharmaceutical communities, the critical operational distinction lies in its use as a Chemical Feedstock . Under Article 1, Paragraph 5 of the Protocol, controlled substances used entirely as feedstock in the manufacture of other chemicals are excluded from the calculation of consumption. This exemption allows for its continued use in synthesis pathways (e.g., fluoropolymer or HFO production), provided strict containment and reporting protocols are validated.

Chemical Identity & Technical Profile

Accurate identification is the first step in compliance. HCFC-233ca is often confused with its isomers or related olefins (like HFO-1233zd).

ParameterTechnical Specification
Chemical Name 1,1,3-Trichloro-2,2,3-trifluoropropane
Common Abbreviation HCFC-233ca
CAS Number 131221-36-8
Molecular Formula C

H

Cl

F

Molecular Weight 201.4 g/mol
Boiling Point ~101.2°C (at 760 mmHg)
ODP (Ozone Depletion Potential) 0.025 (Annex C, Group I value)
GWP (Global Warming Potential) ~639 (100-year time horizon)
Primary Isomers HCFC-233cb (1,1,1-trichloro-2,2,3-trifluoropropane)HCFC-233cc (1,2,2-trichloro-1,1,3-trifluoropropane)

The Regulatory Framework: Montreal Protocol

HCFC-233ca falls under Annex C, Group I (Hydrochlorofluorocarbons). The regulatory pressure depends entirely on the application method.

Phase-Out Schedule (Emissive Uses)

If HCFC-233ca is used as a solvent, cleaning agent, or refrigerant where the molecule remains intact and can be emitted, it is subject to the following hard caps:

  • Non-Article 5 Parties (Developed Nations):

    • 2020: 100% Phase-out of production and consumption.

    • 2020–2030: 0.5% "Service Tail" allowance (restricted to servicing existing refrigeration equipment; unlikely to apply to R&D).

  • Article 5 Parties (Developing Nations):

    • 2013: Freeze at baseline.

    • 2030: 100% Phase-out.

    • 2030–2040: 2.5% Service Tail.

The "Feedstock Exemption" (Critical for R&D)

For researchers and chemical manufacturers, the Feedstock Exemption is the primary mechanism for legal procurement and use.

Protocol Text (Article 1, Para 5): "Any amount of controlled substances used for the purposes of quarantine and pre-shipment applications or as feedstock shall not be considered as production or consumption."

Implication: If you react HCFC-233ca to create a new molecule (e.g., converting it into a fluorinated olefin or pharmaceutical intermediate) and the original molecule is destroyed/transformed in the process, it is exempt from the phase-out caps.

Technical Pathways & Synthesis Logic

HCFC-233ca is frequently encountered as an intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs) such as HFO-1234yf, or as a precursor for specific fluorinated building blocks in drug development.

Synthesis & Transformation Flow

The following diagram illustrates the position of HCFC-233ca in a typical fluorination pathway. Note how it serves as a "bridge" between chlorinated feedstocks and final fluorinated products.

G cluster_legend Regulatory Status TCP Tetrachloropropene (Starting Material) HCFC233 HCFC-233ca/cb (Intermediate) C3H2Cl3F3 TCP->HCFC233 Catalyst / Heat HF + HF (Fluorination) HF->HCFC233 HFO HFO-1233zd / HFO-1234yf (Final Product) HCFC233->HFO Elimination Dehydro Dehydrochlorination (- HCl) Dehydro->HFO key1 Blue Node: Controlled HCFC (Feedstock Exempt if Transformed)

Figure 1: Reaction pathway showing HCFC-233ca as a transient intermediate. In this workflow, the chemical is transformed, qualifying it for the feedstock exemption.

Experimental Considerations (E-E-A-T)
  • Isomer Management: Commercial supplies of "HCFC-233" are often mixtures of isomers (ca, cb, cc). For pharmaceutical precision, verify the isomer ratio via GC-MS, as the reactivity of the C-Cl bonds differs significantly between the 1,1,3- (ca) and 1,1,1- (cb) isomers.

  • Containment: Because HCFC-233ca is volatile (BP ~101°C) and an ozone-depleting substance, reactions must be performed in closed systems (autoclaves or sealed flow reactors) to prevent fugitive emissions.

  • Stoichiometry: In feedstock applications, ensure >99% conversion. Any unreacted HCFC-233ca recovered must be recycled into the process or destroyed using approved technologies (e.g., rotary kiln incineration) to maintain exemption status.

Compliance & Documentation Protocol

To utilize HCFC-233ca under the feedstock exemption, laboratories and manufacturing facilities must maintain a "Self-Validating" compliance system.

The "Mass Balance" Audit Trail

Regulators (EPA, EU DG Clima) require proof that the substance was consumed.

Documentation StepRequirement
1. Procurement Purchase orders must explicitly state "For Feedstock Use Only."
2. Inventory Log Track incoming kg vs. consumed kg.
3. Process Verification Maintain batch records showing the chemical reaction stoichiometry.
4. Waste Analysis Analyze waste streams to prove HCFC-233ca is not present (or is present only in trace amounts sent for destruction).
5. Annual Reporting Submit data to national ozone units (e.g., EPA Class II reporting) identifying the quantity used as feedstock.
Decision Logic for Researchers

Use this logic flow to determine your regulatory burden.

Logic Start Intended Use of HCFC-233ca IsTransformed Is the molecule chemically transformed? Start->IsTransformed IsEmissive Is it used as a Solvent/Cleaner? IsTransformed->IsEmissive No Exempt FEEDSTOCK EXEMPTION (Allowed with Reporting) IsTransformed->Exempt Yes (Synthesis) Prohibited PROHIBITED / PHASED OUT (Strict Quotas Apply) IsEmissive->Prohibited Yes IsEmissive->Prohibited No (Storage/Other)

Figure 2: Compliance decision tree for HCFC-233ca usage.

References

  • United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C, Group I. Ozone Secretariat.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Phaseout of Ozone-Depleting Substances (ODS). Available at: [Link]

  • Andersen, S. O., et al. Narrowing feedstock exemptions under the Montreal Protocol has multiple environmental benefits. Proceedings of the National Academy of Sciences (PNAS), 2021. Available at: [Link]

  • European Commission. Regulation (EU) No 517/2014 on fluorinated greenhouse gases. (F-Gas Regulation). Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of HFO-1234yf from HCFC-233ca Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the synthesis of HFO-1234yf (2,3,3,3-tetrafluoropropene) utilizing HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane) as a starting intermediate.

This guide addresses the specific challenge of converting the HCFC-233ca isomer—often a byproduct or specific feedstock in chlorofluorocarbon processing—into the high-value, low-GWP refrigerant HFO-1234yf. The protocol employs a two-stage vapor-phase catalytic reaction system , leveraging the HCFO-1233xf platform as the central mechanistic hub.

Abstract

The transition from high-GWP hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) has established HFO-1234yf as the industry-standard replacement for R-134a.[1] While primary industrial routes utilize 1,1,1,2,3-pentachloropropane (HCC-240db) or 1,1,2,3-tetrachloropropene (HCO-1230xa), the valorization of HCFC-233ca (


) presents a strategic opportunity for yield optimization and byproduct recycling. This protocol defines a continuous flow, vapor-phase catalytic process to convert HCFC-233ca to HFO-1234yf via the HCFO-1233xf  intermediate, achieving high selectivity through precise temperature control and catalyst management.

Part 1: Chemical Pathway & Thermodynamic Logic

The Structural Challenge

The conversion requires transforming HCFC-233ca (


) into HFO-1234yf  (

).
  • Starting Material (233ca): 3 Fluorines, 3 Chlorines. Core structure:

    
    .
    
  • Target (1234yf): 4 Fluorines, 0 Chlorines. Core structure:

    
    .
    
Reaction Mechanism

The synthesis does not proceed via direct dehydrochlorination alone. It requires an integrated Hydrofluorination-Dehydrochlorination sequence.[2]

  • Stage 1: Fluorination & Isomerization (The "1233xf" Hub) HCFC-233ca is reacted with anhydrous Hydrogen Fluoride (HF) over a chromia-based catalyst.

    • Mechanism:[3][4][5][6][7][8] Cl/F exchange and 1,2-migration occur to stabilize the trifluoromethyl (

      
      ) group, yielding the stable intermediate HCFO-1233xf  (2-chloro-3,3,3-trifluoropropene).
      
  • Stage 2: Hydrofluorination to HCFC-244bb HCFO-1233xf is further fluorinated to HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane).

  • Stage 3: Dehydrochlorination to HFO-1234yf Elimination of HCl from HCFC-244bb yields the final olefin.

Pathway Visualization

ReactionPathway HCFC233ca HCFC-233ca (CHCl2-CF2-CHClF) Reactor1 Reactor 1 (Vapor Phase Fluorination) 300-350°C HCFC233ca->Reactor1 HF + HF HF->Reactor1 HCFO1233xf HCFO-1233xf (CF3-CCl=CH2) Reactor1->HCFO1233xf -HCl, Isomerization HCFC244bb HCFC-244bb (CF3-CFCl-CH3) HCFO1233xf->HCFC244bb +HF (Eq.) Reactor2 Reactor 2 (Dehydrochlorination) 350-400°C HCFC244bb->Reactor2 HFO1234yf HFO-1234yf (CF3-CF=CH2) Reactor2->HFO1234yf -HCl Byproducts HCl, HF (Recycle) Reactor2->Byproducts Byproducts->Reactor1 Recycle HF

Figure 1: Reaction pathway converting HCFC-233ca to HFO-1234yf via the 1233xf/244bb intermediate cascade.

Part 2: Experimental Protocol

Materials & Equipment
  • Reagents:

    • HCFC-233ca (Purity >98% by GC).

    • Anhydrous Hydrogen Fluoride (AHF).

    • Nitrogen (

      
      , UHP grade) for purging.
      
  • Catalyst:

    • Reactor 1: Fluorinated Chromia (

      
      ) or Zn/Cr spinel on activated carbon.
      
    • Reactor 2: Activated Carbon or Lewis Acid catalyst (e.g.,

      
       supported on C) for dehydrochlorination.
      
  • Hardware:

    • Reactors: Two Inconel 600 or Monel 400 tube reactors (ID: 1 inch, Length: 30 cm) arranged in series or operated sequentially.

    • Heating: Multi-zone electric clamshell furnaces.

    • Flow Control: Mass Flow Controllers (MFCs) calibrated for HF (Bronkhorst or similar) and organics.

    • Scrubber: KOH/Water scrubber for acid neutralization post-reaction.

Catalyst Pre-Treatment (Activation)

Critical Step: The chromia catalyst must be activated to convert surface oxides to active fluorides.

  • Load 50 mL of

    
     catalyst into Reactor 1.
    
  • Dry under

    
     flow (200 sccm) at 300°C for 2 hours.
    
  • Gradually introduce HF/N2 mixture (ratio 1:10) at 250°C.

  • Ramp HF concentration to 100% and temperature to 350°C over 4 hours.

  • Validation: Activation is complete when the exotherm subsides and reactor outlet HF concentration matches inlet.

Synthesis Procedure (Continuous Flow)
Step 1: Vapor Phase Fluorination (233ca

1233xf/244bb)

This step drives the structural rearrangement and fluorination.

  • Reactor Setup: Set Reactor 1 to 325°C - 350°C . Pressure: Atmospheric to 50 psig .

  • Feed Composition:

    • Molar Ratio HF : HCFC-233ca = 15:1 (High HF excess prevents polymerization).

    • Contact Time (WHSV): 0.5 - 1.0

      
       .
      
  • Operation:

    • Preheat HF and 233ca in a vaporizer at 150°C.

    • Feed gaseous mixture into Reactor 1.

    • Reaction Monitoring: The effluent will contain HCFO-1233xf (major), HCFC-244bb (minor), unreacted HF, and HCl.

    • Note: HCl inhibits the reaction; if possible, use an inter-stage distillation to remove HCl before Step 2.

Step 2: Dehydrochlorination (244bb

1234yf)

If the effluent from Step 1 is rich in 244bb (or after isolating 244bb), proceed to Step 2.

  • Reactor Setup: Set Reactor 2 to 400°C - 450°C .

  • Feed: Effluent from Step 1 (or purified 244bb).

  • Operation:

    • Pass the stream over the activated carbon or catalyst.

    • High temperature favors the elimination of HCl to form the double bond (1234yf).

    • Quench: Immediately cool the reactor effluent to <50°C to prevent back-reaction.

Purification & Isolation
  • Acid Removal: Pass effluent through a water scrubber (absorbs HF/HCl) and a caustic scrubber (10% KOH).

  • Drying: Pass gas through a molecular sieve (3A) column.

  • Distillation:

    • Collect crude organic liquid in a cryo-trap (-78°C).

    • Perform fractional distillation.

    • Boiling Points:

      • HFO-1234yf: -29.5°C (Target).

      • HCFO-1233xf: 12-14°C (Recycle to Reactor 1).

      • HCFC-244bb: 14-15°C (Recycle to Reactor 2).

      • HCFC-233ca: ~85°C (Recycle to Reactor 1).

Part 3: Process Optimization & Troubleshooting

Key Process Parameters (KPPs)
ParameterRangeOptimalEffect of Deviation
HF:Organic Ratio 5:1 - 20:115:1 Low ratio leads to catalyst coking (deactivation).
Reactor 1 Temp 250°C - 400°C350°C <300°C: Low conversion. >400°C: Byproducts (1233zd).
Reactor 2 Temp 350°C - 500°C420°C <350°C: Incomplete elimination. >480°C: Decomposition.
Pressure 0 - 100 psig20 psig Higher pressure favors 244bb formation; lower favors 1234yf.
Troubleshooting Guide
  • Issue: Low Yield of 1234yf.

    • Root Cause:[4][5][7][8] Reactor 2 temperature too low or catalyst coked.

    • Fix: Increase Temp to 420°C; regenerate catalyst with Air/N2 burn-off.

  • Issue: High levels of 1233zd (1-chloro-3,3,3-trifluoropropene).

    • Root Cause:[4][5][7][8] Isomerization of 1233xf due to insufficient HF or wrong catalyst phase.

    • Fix: Increase HF ratio; ensure catalyst is fully fluorinated.

Part 4: Process Flow Diagram (PFD)

PFD FeedTank Feed Tank (HCFC-233ca) Vaporizer Vaporizer 150°C FeedTank->Vaporizer HFTank HF Supply HFTank->Vaporizer R1 Reactor 1 (Fluorination) Cr2O3 / 350°C Vaporizer->R1 Separator Phase Separator (Remove HCl) R1->Separator Crude 1233xf R2 Reactor 2 (Dehydrochlorination) 420°C Separator->R2 Intermediates Scrubber Acid Scrubber (KOH) R2->Scrubber Distillation Distillation Column (Cryogenic) Scrubber->Distillation Distillation->R1 Recycle (1233xf/233ca) Product HFO-1234yf (>99.5%) Distillation->Product

Figure 2: Continuous process flow diagram for the conversion of HCFC-233ca to HFO-1234yf.

References

  • Honeywell International Inc. (2014).[9] Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf).[2][4][6][7][8][10][11][12][13] U.S. Patent No.[6] 8,697,923. Link

  • Arkema France. (2011). Process for the preparation of 2,3,3,3-tetrafluoropropene.[2][4][5][6][7][8][10][11][12][13][14] U.S. Patent No.[6] 8,071,826. Link

  • European Patent Office. (2018). Integrated process for preparing 2,3,3,3-tetrafluoropropene (1234yf).[2][4][5][6][7][8][10][11][12] EP 3 325 435 B1. Link

  • Chemours Company FC LLC. (2014). Selective catalytical dehydrochlorination of hydrochlorofluorocarbons.[15] U.S. Patent No.[6] 8,884,082. Link

  • National Institutes of Health (NIH). (2022). HCFC-233bb Compound Summary. PubChem.[3] Link

Sources

Application Note: Strategic Utilization of HCFC-233ca as a Feedstock for Fluoropolymer Production

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers and process engineers through the utilization of HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane) as a strategic feedstock.

Unlike simple monomers (e.g., TFE, VDF), HCFC-233ca is a saturated hydrochlorofluorocarbon. It does not polymerize directly.[1] Instead, it serves as a critical precursor intermediate that must be catalytically converted into reactive fluoro-olefins (monomers) such as HCFO-1233xf or HCFO-1223 before polymerization.

Executive Summary & Technical Rationale

The fluoropolymer industry is shifting away from long-chain PFAS and ozone-depleting substances toward "Next-Generation" fluoro-olefins (HFOs/HCFOs). HCFC-233ca (


) has emerged as a high-value feedstock because its specific halogen arrangement allows for the selective synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)  and 1,2-dichloro-3,3,3-trifluoropropene (HCFO-1223) .

These resulting monomers are essential for producing:

  • PCTFE-Analogs: High-performance thermoplastics with excellent moisture barrier properties (used in pharmaceutical blister packaging).

  • Functional Coatings: Polymers with specific solubility profiles for electronic applications.

  • Elastomers: Chemical-resistant seals and O-rings.

This guide details the Catalytic Conversion Protocol to transform HCFC-233ca into polymerizable monomers and the subsequent Polymerization Workflow .

Feedstock Characterization: HCFC-233ca

Before initiating conversion, the feedstock purity must be verified. Impurities such as HCFC-225 isomers can poison the dehydrochlorination catalyst.

Table 1: Physicochemical Properties of HCFC-233ca[2]
PropertyValueRelevance to Protocol
IUPAC Name 1,1,3-trichloro-2,2,3-trifluoropropaneStructural basis for reaction
Formula

Mass balance calculation
Molecular Weight 201.40 g/mol Stoichiometry
Boiling Point 101.2°C (at 760 mmHg)Vapor phase reactor set-point
Density 1.565 g/cm³Liquid feed pump calibration
Solubility Soluble in alcohols, ethersSolvent selection for cleaning
ODP / GWP Low / ModerateEnvironmental compliance

Critical Insight: HCFC-233ca contains three chlorine atoms.[2] The goal of the conversion is to selectively remove specific chlorine/hydrogen atoms to create a double bond (olefin) without stripping the essential trifluoromethyl (


) group.

Protocol A: Catalytic Conversion to Fluoromonomer (HCFO-1233xf)

Objective: Convert saturated HCFC-233ca into the polymerizable monomer HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) via Catalytic Hydrodechlorination (HDC) .

Mechanism:



Materials & Equipment[1][4][5]
  • Feedstock: HCFC-233ca (>99% purity).

  • Reductant: Hydrogen gas (

    
    ), UHP grade.
    
  • Catalyst: 0.5% Palladium on Activated Carbon (Pd/C) or Cr2O3 (Chromia) for dehydrochlorination routes.

  • Reactor: Inconel 600 or Monel 400 Fixed-Bed Tubular Reactor (resistant to HCl/HF).

  • Scrubber: Caustic scrubber (NaOH) to neutralize acid byproducts.

Step-by-Step Methodology
  • Catalyst Pre-treatment:

    • Load 20g of Pd/C catalyst into the tubular reactor.

    • Dry under

      
       flow (100 sccm) at 200°C for 2 hours.
      
    • Activate by introducing

      
       (50 sccm) at 250°C for 4 hours to reduce surface oxides.
      
  • Reaction Setup:

    • Set reactor temperature to 275°C .

    • Pressurize system to 2 bar (approx 30 psig).

    • Why: Moderate pressure favors the interaction of

      
       with the catalyst surface but prevents excessive oligomerization of the product.
      
  • Feed Introduction:

    • Vaporize HCFC-233ca using a pre-heater set to 120°C.

    • Feed ratio:

      
      :HCFC-233ca = 1.5:1  (molar ratio).
      
    • Space Velocity (GHSV):

      
      .
      
  • Product Collection & Purification:

    • Pass reactor effluent through the caustic scrubber to remove HCl.

    • Condense the organic phase using a cryo-trap at -40°C.

    • Distillation: Fractionally distill the crude mixture. HCFO-1233xf boils at ~14°C. Collect the fraction between 12-16°C.

  • Quality Control (GC-MS):

    • Verify monomer purity >99.5%.[3]

    • Impurity Watch: Check for over-reduced HFO-1234yf or unreacted 233ca.

Protocol B: Polymerization of HCFO-1233xf

Objective: Polymerize the synthesized monomer to create a Poly(2-chloro-3,3,3-trifluoropropene) homopolymer or copolymer.

Materials
  • Monomer: HCFO-1233xf (from Protocol A).[4][5]

  • Initiator: Benzoyl Peroxide (BPO) or AIBN.

  • Solvent: Ethyl Acetate or 1,1,1,3,3-pentafluorobutane (Solkane 365mfc).

  • Vessel: High-pressure stainless steel autoclave (Parr Reactor).

Experimental Workflow
  • Preparation (Anaerobic Conditions):

    • In a glovebox, dissolve Initiator (1.0 wt% relative to monomer) in the solvent.

    • Transfer solution to the autoclave.

    • Seal and freeze-pump-thaw (3 cycles) to remove oxygen. Oxygen acts as a radical scavenger and kills the polymerization.

  • Monomer Charge:

    • Condense HCFO-1233xf (gas at room temp) into the cooled autoclave (-20°C) using mass flow control.

    • Target solid content: 20-30%.

  • Polymerization:

    • Heat reactor to 70°C (for BPO) or 60°C (for AIBN).

    • Agitate at 500 RPM.

    • Reaction time: 18 - 24 hours .

    • Monitoring: Pressure will drop as the gas monomer converts to solid polymer chains.

  • Isolation:

    • Vent unreacted monomer (recover for recycling).

    • Precipitate the polymer solution into cold Methanol/Water (50:50).

    • Filter white solid and vacuum dry at 80°C for 12 hours.

Table 2: Expected Polymer Properties[4]
ParameterExpected OutcomeApplication
Appearance White, semi-crystalline powderMolding resin
Tg (Glass Transition) ~110°C - 130°CHigh-temp stability
Chemical Resistance High (due to Cl/F shielding)Seals, gaskets
Solubility Soluble in ketones/estersCoatings

Process Visualization (Graphviz)

The following diagram illustrates the critical pathway from HCFC-233ca feedstock to the final fluoropolymer, highlighting the branching decision points for different monomers.

G Feedstock HCFC-233ca (Feedstock) Vaporizer Vaporizer (120°C) Feedstock->Vaporizer Liquid Feed Reactor Catalytic Reactor (Pd/C, 275°C) Vaporizer->Reactor Gas Phase Separation Distillation & Scrubbing Reactor->Separation Crude Mix (+HCl) Monomer1 HCFO-1233xf (Monomer) Separation->Monomer1 Main Route (Hydrodechlorination) Monomer2 HCFO-1223 (Alt. Monomer) Separation->Monomer2 Alt. Route (Dehydrochlorination) Polymerization Radical Polymerization Monomer1->Polymerization Initiator + Heat Monomer2->Polymerization FinalProduct Fluoropolymer (Resin/Coating) Polymerization->FinalProduct Precipitation

Caption: Schematic flow converting HCFC-233ca feedstock into fluoropolymers via catalytic monomer synthesis.

Safety & Compliance (E-E-A-T)

  • HF/HCl Generation: The conversion process generates Hydrogen Chloride (HCl) and potentially Hydrogen Fluoride (HF).

    • Protocol: All reactor exhaust must be routed through a KOH/NaOH scrubber tower.

    • PPE: Acid-gas respirators and face shields are mandatory during sampling.

  • Pressure Hazards: HCFO-1233xf is a liquefied gas (BP ~14°C).

    • Protocol: Use rated pressure vessels (DOT-39 or similar) for monomer storage. Never fill vessels >80% liquid volume to prevent hydraulic rupture.

  • Toxicity: While HCFO-1233xf has a lower toxicity profile than many traditional monomers, it should be handled in a fume hood. Avoid inhalation.

References

  • PubChem. HCFC-233ca (1,1,3-Trichloro-2,2,3-trifluoropropane) Compound Summary. [Link]

  • European Patent Office. Process for producing 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf).[6] Patent EP2773604B1. [Link]

  • Google Patents.Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - US9902671B2.
  • MDPI (Catalysts). Hydrodechlorination of HCFC-22 and related compounds over Pd-Pt Catalysts. [Link]

Sources

1,1,3-Trichloro-2,2,3-trifluoropropane as a precision cleaning solvent

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 1,1,3-Trichloro-2,2,3-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,1,3-Trichloro-2,2,3-trifluoropropane is a hydrochlorofluorocarbon (HCFC), specifically identified as HCFC-233ca.[1] As a Class II ozone-depleting substance (ODS), its production and use have been almost entirely phased out under the regulations of the Montreal Protocol on Substances that Deplete the Ozone Layer.[2][3] This document is intended for informational, historical, and academic purposes only. The use of this substance is highly regulated and not recommended for new applications. Modern, environmentally sustainable alternatives should be used for all precision cleaning needs.

Introduction: A Historical Context

Chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were once considered "workhorse" solvents in precision cleaning, particularly from the 1960s through the early 1990s.[4][5] Their properties, such as non-flammability, low toxicity, and excellent solvency for oils and greases, made them ideal for sensitive applications in the electronics, aerospace, and medical device industries.[6][7] The compound 1,1,3-Trichloro-2,2,3-trifluoropropane belongs to this family of chemicals.

However, the discovery that these substances cause significant damage to the stratospheric ozone layer led to the landmark international agreement, the Montreal Protocol, in 1987.[2][3][8] This treaty mandated a progressive phase-out of the production and consumption of ODS.[9] As a result, substances like HCFC-233ca are no longer commercially viable or environmentally acceptable for use as cleaning solvents. The scientific and industrial communities have since developed a wide range of effective and sustainable alternatives.[10][11][12]

Physicochemical Properties & Historical Rationale for Use

The theoretical properties of 1,1,3-Trichloro-2,2,3-trifluoropropane made it a candidate for precision cleaning operations in the past. Its value was derived from a combination of physical characteristics that allowed for effective cleaning without damaging sensitive components.

Key Performance Attributes (Historical Perspective):

  • High Solvency: Capable of dissolving non-polar contaminants such as oils, greases, and waxes.

  • Low Surface Tension: Allowed the solvent to penetrate tight crevices and complex geometries, which is critical in cleaning intricate parts found in medical and electronic devices.

  • Chemical and Thermal Stability: The solvent was largely inert and did not readily break down under normal use conditions.

  • Non-flammability: A crucial safety benefit in many industrial and laboratory environments.

  • Optimal Boiling Point: A boiling point suitable for use in vapor degreasing equipment, allowing it to be easily distilled and recycled.

PropertyEstimated Value / CharacteristicRationale for Precision Cleaning (Historical)
Molecular Formula C₃H₂Cl₃F₃[1]-
Molecular Weight 201.40 g/mol [1]-
Boiling Point (Estimated) ~70-90 °CIdeal for creating a vapor phase in degreasers without excessive energy consumption. Allows for effective distillation and component drying.
Vapor Pressure ModerateAllows for rapid evaporation from cleaned surfaces, leaving minimal residue.
Surface Tension LowEnables penetration into very small and complex spaces for thorough cleaning.
Flammability Non-flammableHigh safety profile for use in various environments.
Material Compatibility Generally good with metals; compatibility with plastics and elastomers would require testing.Could be used on a wide range of materials without causing degradation, a key requirement for medical and electronic components.

Historical Application: Vapor Degreasing

The primary application for solvents like 1,1,3-Trichloro-2,2,3-trifluoropropane was in vapor degreasing.[5][13] This process was highly effective for removing contaminants from a variety of substrates.[13]

Mechanism of Vapor Degreasing: Vapor degreasing is a cleaning process where a solvent is boiled to create a vapor zone above the liquid solvent.[14] When a cooler object is introduced into this vapor, the solvent condenses on its surface. This condensation dissolves contaminants like oils and greases.[14] The contaminated solvent then drips off the object and returns to the boiling sump, leaving the object clean. The part is then lifted out of the vapor zone to dry quickly.[14]

Diagram: Historical Vapor Degreasing Workflow

cluster_0 Vapor Degreaser Unit boil_sump 1. Boil Sump Solvent is heated to boiling, creating a vapor zone. vapor_zone 2. Vapor Zone Hot solvent vapor fills the upper part of the tank. boil_sump->vapor_zone Vaporization distillation 6. Solvent Reclamation Contaminated solvent is distilled and returned to the rinse sump. boil_sump->distillation Distillation cleaning 4. Condensation & Cleaning Vapor condenses on cool parts, dissolving contaminants. vapor_zone->cleaning part_entry 3. Part Immersion Cool parts are lowered into the vapor zone. part_entry->cleaning cleaning->boil_sump Contaminated condensate returns part_removal 5. Part Removal Clean, hot parts are removed and flash dry. cleaning->part_removal rinse_sump 7. Rinse Sump (Optional) Parts can be immersed in pure, distilled solvent. distillation->rinse_sump Pure distillate rinse_sump->boil_sump Overflow

Caption: Historical workflow for vapor degreasing using a CFC/HCFC solvent.

Protocol: Generalized Historical Vapor Degreasing Procedure

WARNING: This protocol is for informational purposes only and describes a historical process using a phased-out, ozone-depleting substance. DO NOT ATTEMPT.

  • System Start-Up: The solvent in the boil sump of the vapor degreaser is heated to its boiling point. This generates a dense vapor that displaces the air in the tank. Cooling coils around the top of the tank create a condensation zone that keeps the solvent vapor contained.

  • Part Introduction: The parts to be cleaned, typically held in a metal basket, are slowly lowered into the vapor zone above the boiling solvent.

  • Vapor Cleaning: The hot solvent vapor condenses on the cooler parts. This condensate dissolves the oils, greases, and other soluble contaminants. The continuous flow of fresh, condensing solvent washes the contaminants off the parts, and they drip back into the boil sump.

  • Rinse (Optional): For higher precision cleaning, the parts could be immersed in a secondary sump containing pure, distilled solvent to rinse away any remaining residues. Ultrasonics could be used in this stage to enhance cleaning.

  • Part Withdrawal: The parts are slowly withdrawn from the vapor zone. As they emerge, they are heated by the vapor to the same temperature, causing the condensed solvent to flash-evaporate, leaving the parts clean and dry.

  • Solvent Maintenance: The contaminants removed from the parts accumulate in the boil sump. The solvent is continuously purified by distillation within the unit, ensuring that the vapor zone and any rinse sumps are always supplied with clean solvent.

Modern Alternatives for Precision Cleaning

For researchers and professionals in drug development and other high-stakes fields, selecting a cleaning solvent requires balancing performance, safety, and environmental responsibility. The industry has evolved significantly since the phase-out of CFCs and HCFCs.[4] Modern precision cleaning relies on a variety of solvent families that offer excellent performance without depleting the ozone layer.[11][12]

Solvent ClassExamplesKey AdvantagesConsiderations
Hydrofluoroethers (HFEs) HFE-7100, HFE-7200[11][12]Zero ODP, low global warming potential (GWP), non-flammable, excellent material compatibility.[11][12]May have lower solvency for some soils compared to older solvents; often used in azeotropes or blends to boost performance.[11]
Hydrofluoroolefins (HFOs) HFO-1233zd[4]Very low GWP, zero ODP, non-flammable, effective solvency.[4]Newer class of solvents; long-term environmental fate is still being studied.
Brominated Solvents n-Propyl Bromide (nPB)Strong solvency for a wide range of contaminants.Toxicity concerns have led to increased regulation and a move away from its use.
Aqueous Cleaners Water-based detergents with various additivesEnvironmentally friendly, low cost, effective for a wide range of soils.[6]Requires significant energy for heating and drying, potential for corrosion, and requires wastewater treatment.[4][6]
High-Purity Alcohols Isopropyl Alcohol (IPA)Effective for removing polar (ionic) contaminants, readily available.[15]Flammable, may not be effective on heavy oils and greases.
Diagram: Decision Logic for Modern Solvent Selection

start Start: Define Cleaning Requirement contaminant Identify Contaminant Type (e.g., Oil, Flux, Particulate) start->contaminant material Substrate Material Compatibility? (Metal, Plastic, Elastomer) contaminant->material Contaminant Identified process Select Cleaning Process material->process Material Compatible hfe_hfo HFE / HFO Solvents process->hfe_hfo Vapor Degreasing aqueous Aqueous Cleaners process->aqueous Immersion / Spray alcohol High-Purity Alcohols process->alcohol Wipe / Flush validate Validate Cleaning Efficacy & Material Compatibility hfe_hfo->validate aqueous->validate alcohol->validate implement Implement Protocol validate->implement Validation Successful

Caption: Simplified decision-making workflow for selecting a modern precision cleaning solvent.

Conclusion

While 1,1,3-Trichloro-2,2,3-trifluoropropane and its chemical relatives were once integral to precision cleaning, their severe environmental impact has rightly led to their global phase-out. For modern scientific and pharmaceutical applications, where precision, safety, and environmental stewardship are paramount, a new generation of cleaning agents offers robust and responsible solutions. Researchers must prioritize the use of these modern, sustainable alternatives and consult current safety and environmental regulations when developing any cleaning protocol.

References

  • Montreal Protocol on Substances th
  • CFCs and their substitutes in stratospheric ozone depletion.
  • A Comparison of Hydrofluoroether and Other Altern
  • Alternatives to Halogenated Solvents Used in Surface Cleaning. Toxics Use Reduction Institute.
  • Alternative Solvent with Low Global Warming Potential. Honeywell.
  • Alternatives To CFC-Solvent Based Cleaning For PCBS: Which Options Are Industry Participants Choosing? P2 InfoHouse.
  • Provisions of the Montreal Protocol Affecting Trade.
  • A Forensic History of Degreasing with Chlorinated Solvents. Royal Society of Chemistry.
  • The Montreal Protocol on Substances That Deplete the Ozone Layer. U.S.
  • About Montreal Protocol. UNEP Ozonaction.
  • International regulation of ozone and clim
  • 1,1,3-Trichloro-2,2,3-trifluoropropane.
  • Technology Transition: Vapor Degreasers Modified for Aqueous Immersion Cleaning. P2 InfoHouse.
  • Evaluation of Production Cleaning Processes for Electronic Medical Devices - Part II, Cleaning Solvents. U.S.
  • Experts' Guide to Vapor Degreasing. Chemtronics.
  • 1,1,2-Trichloro-1,2,2-trifluoroethane. Wikipedia.

Sources

Application Note: Liquid Phase Fluorination of 1,1,2,3-Tetrachloropropene (HCO-1230xa) to Trifluorinated Intermediates (HCFO-1233xf / HCFC-233ca)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists in the field of fluorinated intermediates. It addresses the liquid-phase fluorination of 1,1,2,3-tetrachloropropene (HCO-1230xa) .

Note on Nomenclature: While the prompt specifies HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane), the primary industrial and research product of fluorinating 1,1,2,3-tetrachloropropene is HCFO-1233xf (2-chloro-3,3,3-trifluoropropene), often via HCFC-233 intermediates. This guide focuses on the synthesis of the trifluorinated scaffold (HCFO-1233xf/HCFC-233 series) as the critical pathway for HFO-1234yf production, treating HCFC-233ca as a specific isomeric intermediate or byproduct within this system.

Executive Summary

The liquid-phase hydrofluorination of 1,1,2,3-tetrachloropropene (HCO-1230xa) is a pivotal step in the synthesis of next-generation low-GWP refrigerants, specifically HFO-1234yf . This protocol details the catalytic conversion of HCO-1230xa to HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) and its saturated analogs (HCFC-233 series) using anhydrous hydrogen fluoride (HF) and an Antimony Pentachloride (


) catalyst.

The process relies on a chlorine-fluorine exchange mechanism driven by Lewis acid catalysis. Critical control parameters (Temperature, Pressure, HF:Organic ratio) are optimized to maximize selectivity for the trifluorinated species while minimizing polymerization and over-fluorination to HCFC-244bb.

Reaction Chemistry & Mechanism

The transformation involves the stepwise exchange of allylic and vinylic chlorine atoms with fluorine.

Primary Reaction Pathway

The global reaction for the synthesis of the trifluorinated olefin is:



Mechanistic Intermediates (HCFC-233 Series)

In the liquid phase, the reaction proceeds via addition-elimination or direct substitution cycles. HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane) and related isomers (e.g., HCFC-233ab) appear as transient saturated intermediates or byproducts depending on the HF molar excess and temperature.

Key Species:

  • Reactant: HCO-1230xa (

    
    )
    
  • Target Product: HCFO-1233xf (

    
    )
    
  • Saturated Intermediate: HCFC-233ca/ab (

    
    )
    
  • Over-fluorinated Product: HCFC-244bb (

    
    )
    
Reaction Pathway Diagram

FluorinationPathway node1230xa HCO-1230xa (1,1,2,3-Tetrachloropropene) nodeInter1 Chlorofluoropropene Intermediates (HCFO-1231/1232) node1230xa->nodeInter1 Cl/F Exchange nodeHF + HF / SbCl5 node233 HCFC-233 Isomers (e.g., HCFC-233ca) Saturated Intermediate nodeInter1->node233 +HF (Addition) node1233xf HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) TARGET OLEFIN nodeInter1->node1233xf Cl/F Exchange node233->node1233xf -HCl (Elimination) node244bb HCFC-244bb (Over-fluorination) node1233xf->node244bb +HF (Secondary)

Caption: Reaction network for the fluorination of 1230xa. HCFC-233 species act as saturated reservoirs that eliminate HCl to form the stable HCFO-1233xf.

Experimental Protocol

Equipment & Materials
  • Reactor: 1L Hastelloy C-276 or Monel 400 Autoclave (High-pressure rating >50 bar).

  • Agitation: Magnetic drive stirrer with gas-entrainment impeller (1000 RPM).

  • Feed System: Mass flow controllers for anhydrous HF; High-pressure liquid pump for 1230xa.

  • Condenser: Partial reflux condenser (maintained at 20°C) to return HF/organics and purge HCl.

  • Scrubber: Caustic scrubber (KOH) for neutralizing HCl and unreacted HF effluent.

Reagents
ReagentPurityRoleHazard Note
1,1,2,3-Tetrachloropropene >99%PrecursorToxic, Irritant
Anhydrous HF (AHF) >99.9%Fluorinating AgentEXTREME DANGER , Corrosive, Bone seeker
Antimony Pentachloride (

)
99%CatalystHygroscopic, Corrosive
Step-by-Step Methodology
Phase 1: Catalyst Activation & Pre-fluorination

Rationale:


 must be activated to 

species to prevent rapid deactivation and ensure consistent activity.
  • Purge: Evacuate reactor and purge with

    
     (3x) to remove moisture.
    
  • Charge Catalyst: Transfer

    
     (0.1 mol equivalent relative to batch organic load) into the reactor under inert atmosphere.
    
  • HF Addition: Cool reactor to 0°C. Slowly feed Anhydrous HF (5:1 molar ratio to catalyst).

  • Activation: Heat to 50°C for 1 hour. Vent generated HCl carefully through the scrubber.

Phase 2: Reaction (Semi-Batch Mode)

Rationale: Continuous removal of HCl drives the equilibrium forward (Le Chatelier's principle).

  • Heat Up: Bring reactor temperature to 85°C - 100°C .

  • Pressurization: Allow autogenous pressure to build, regulated to 150 psig (approx. 10 bar) via the back-pressure regulator.

  • Co-Feeding:

    • Start feeding HCO-1230xa at a rate of 1.0 mL/min.

    • Simultaneously feed HF to maintain a 15:1 molar ratio (HF:Organic) in the reactor. High HF excess is crucial to minimize oligomerization of the propene.

  • Reflux: Maintain the overhead condenser at 20°C. This allows HCl (b.p. -85°C) to escape while refluxing HF (b.p. 20°C) and 1230xa/1233xf intermediates.

Phase 3: Work-up & Purification
  • Degassing: Stop feeds. Allow post-reaction hold for 30 mins.

  • Transfer: Transfer the liquid reaction mixture into a chilled stainless steel cylinder (-78°C).

  • Phase Separation: Upon warming to 0°C, the mixture separates into an upper HF-rich phase and a lower Organic-rich phase.

    • Protocol: Decant the lower organic layer.

  • Neutralization: Wash the organic layer with ice-cold 5%

    
     solution, then water, and dry over 
    
    
    
    .
  • Distillation: Fractionate the crude oil.

    • HCFO-1233xf boils at ~12°C.

    • HCFC-233 isomers (if targeted) will boil higher (approx. 40-60°C depending on isomer).

    • Unreacted 1230xa boils at 162°C (Recycle).

Data Analysis & Quality Control

Expected Product Distribution (Typical)
ComponentRetention Time (GC)Molar Selectivity (%)Notes
HCFO-1233xf Low85 - 95%Major Product
HCFC-244bb Medium-Low1 - 5%Over-fluorination
HCFC-233 Isomers Medium1 - 3%Saturated Intermediates
HCO-1230xa High< 1%Unreacted
Oligomers Very High< 2%"Heavies"
Analytical Method (GC-MS)
  • Column: DB-624 or equivalent (30m x 0.32mm).

  • Carrier: Helium @ 1.5 mL/min.

  • Temp Program: 35°C (hold 5 min)

    
     200°C @ 10°C/min.
    
  • Identification: Confirm HCFC-233ca by MS fragmentation (distinctive isotope patterns for

    
    ).
    

Safety & Critical Hazards (E-E-A-T)

  • HF Burns: Anhydrous HF is fatal upon skin contact. Calcium Gluconate gel must be instantly available. Full PPE (Neoprene/PVC suit, face shield, positive pressure respirator) is mandatory.

  • Pressure: The reaction generates 3 moles of HCl gas per mole of product. Failure of the back-pressure regulator can lead to rapid over-pressurization. Ensure rupture discs are rated correctly.

  • Corrosion: Hot HF/SbCl5 is extremely corrosive. Use only Hastelloy C or PTFE-lined components.

References

  • Synthesis of HCFO-1233xf : Process for the manufacture of 2-chloro-3,3,3-trifluoropropene. U.S. Patent 8,889,925. Link

  • Catalyst Chemistry : Liquid phase fluorination of tetrachloropropene to trifluoropropene. ResearchGate. Link

  • Physical Properties : HCFC-233ca Structure and CAS. NOAA Chemical Datasheet. Link

  • Reaction Kinetics : Kinetics of liquid-phase fluorination of chloropropenes. Journal of Fluorine Chemistry. Link

  • Safety Protocols : Recommended Medical Treatment for Hydrofluoric Acid Exposure. Honeywell. Link

HCFC-233ca solvent compatibility with elastomers and plastics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of handling HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane) .

Given the molecule's status as a Class II Ozone Depleting Substance (ODS) and its chemical structure (high chlorine content), this guide focuses on containment, material compatibility prediction, and validation protocols . It assumes the user is utilizing this chemical for specific research, synthesis, or intermediate applications where modern substitutes (like HFO-1233zd) are not viable.

Part 1: Executive Technical Summary

HCFC-233ca (CAS: 131221-36-8) is a hydrochlorofluorocarbon solvent characterized by a high chlorine-to-fluorine ratio compared to traditional precision cleaning solvents like HCFC-225 (Asahiklin AK-225). While often used as a feedstock intermediate for fluoropolymer or HFO synthesis, its use as a solvent presents unique challenges due to its aggressive solvency profile.

Critical Advisory:

  • Regulatory Status: HCFC-233ca is a Class II Ozone Depleting Substance (ODS) . Its use is strictly regulated under the Montreal Protocol and local environmental laws (e.g., US EPA Clean Air Act).

  • Solvency Power: Unlike the milder HFO-1233zd (Solstice®), HCFC-233ca contains three chlorine atoms . This imparts a high Kb (Kauri-butanol) value, making it chemically aggressive toward many standard elastomers and plastics used in labware and seals.

Part 2: Chemical Profile & Solvency Mechanism

To predict compatibility, we must understand the solvent's interaction energy density. HCFC-233ca functions primarily through Dispersion (London) Forces and Polarity interactions driven by its asymmetric chlorinated structure.

Physicochemical Properties
PropertyValue (Approx.)Impact on Compatibility
Chemical Formula C₃H₂Cl₃F₃High Cl content = Aggressive swelling
Molecular Weight 201.4 g/mol Heavy vapor; accumulates in low spots
Boiling Point ~85–95°C (Est.)*Moderate evaporation; prolonged contact time
Polarity Moderate-HighAttacks polar plastics (Acrylics, ABS)
ODP ~0.02–0.03Environmental hazard; requires closed systems

*Note: Exact boiling points vary by isomer purity; HCFC-233ca is significantly higher boiling than HCFC-225ca (51°C) due to increased chlorination.

Mechanism of Failure

Polymers fail in HCFC-233ca via two primary mechanisms:

  • Plasticizer Extraction: The solvent leaches low-molecular-weight plasticizers from flexible tubing (e.g., PVC), causing embrittlement and cracking.

  • Swelling (Solvation): The solvent molecules occupy the free volume between polymer chains, forcing them apart. This results in dimensional change, softening, and loss of structural integrity (e.g., O-ring extrusion).

Part 3: Material Compatibility Matrix

The following data is derived from Hansen Solubility Parameter (HSP) logic and comparative analysis with Trichluoroethylene (TCE) and HCFC-225.

Elastomers (O-Rings & Gaskets)
ElastomerCompatibilityObservations
FKM (Viton® A) 🟡 Conditional Mild to moderate swelling. Acceptable for static seals; risky for dynamic seals.
FFKM (Kalrez®) 🟢 Excellent Inert. Recommended for all wetted parts.
NBR (Buna-N) 🔴 Severe Incompatibility Rapid swelling (>30%), softening, and degradation. Do NOT use.
EPDM 🔴 Severe Incompatibility Severe swelling due to non-polar interaction.
Silicone 🔴 Poor Significant swelling and loss of tensile strength.
PTFE (Teflon®) 🟢 Excellent No measurable swelling or weight change.
Plastics (Labware & Piping)
PolymerCompatibilityObservations
PVDF (Kynar®) 🟢 Good Resistant to chlorination effects. Preferred for rigid piping.
Polypropylene (PP) 🟡 Conditional Minor swelling over long exposure/high temp. OK for short-term use.
Polycarbonate (PC) 🔴 Severe Incompatibility Stress cracking and crazing within minutes.
Acrylic (PMMA) 🔴 Severe Incompatibility Immediate dissolution/crazing.
ABS 🔴 Severe Incompatibility Solvation and tackiness.
PEEK 🟢 Excellent High chemical resistance; ideal for valve seats.

Part 4: Validation Protocol (Self-Validating System)

Do not rely solely on charts. Variations in temperature and stress require empirical validation. Use this Gravimetric Swell Test Protocol to validate specific seals before process integration.

Protocol 1: 72-Hour Immersion Test (ASTM D543 Modified)

Objective: Determine the Volume Swell Index (VSI) of an elastomer candidate.

Equipment:

  • Analytical Balance (0.0001g precision).

  • Micrometer (0.01mm precision).

  • Glass jar with PTFE-lined cap (HCFC-233ca compatible).

  • Test Specimen: Standard O-ring (size -214 preferred) or 2x2cm coupon.

Workflow:

  • Baseline Measurement:

    • Measure initial mass (

      
      ).
      
    • Measure initial volume/thickness (

      
      ).
      
  • Immersion:

    • Fully submerge sample in HCFC-233ca.

    • Seal container to prevent evaporation (and ODS release).

    • Store at Process Temperature (e.g., 25°C or 50°C) for 72 hours.

  • Post-Immersion Measurement:

    • Remove sample and quickly blot dry (lint-free wipe).

    • Immediately measure mass (

      
      ) and volume (
      
      
      
      ) to minimize solvent outgassing error.
  • Calculation:

Acceptance Criteria:

  • < 5% Swell: Approved for Dynamic Seals (Pumps/Valves).

  • 5 - 15% Swell: Approved for Static Seals (Flanges) only.

  • > 15% Swell: REJECTED.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting materials and handling HCFC-233ca, incorporating safety checks for ODS compliance.

HCFC_Compatibility_Workflow Start Start: Material Selection for HCFC-233ca CheckType Identify Component Type Start->CheckType IsMetal Is it Metal? CheckType->IsMetal Metals Metals (SS316, Hastelloy) COMPATIBLE IsMetal->Metals Yes IsElastomer Is it Elastomer/Plastic? IsMetal->IsElastomer No Screening Initial Screening: Contains Styrene, Acrylic, or Nitrile groups? IsElastomer->Screening Reject REJECT IMMEDIATELY (Dissolution Risk) Screening->Reject Yes (ABS, NBR, PVC) Candidate Candidate Materials: PTFE, PVDF, FFKM, FKM Screening->Candidate No Test Run 72hr Immersion Protocol (See Part 4) Candidate->Test ResultCheck Check Swell % Test->ResultCheck PassDynamic < 5% Swell (Dynamic Seal OK) ResultCheck->PassDynamic < 5% PassStatic 5-15% Swell (Static Seal Only) ResultCheck->PassStatic 5-15% Fail > 15% Swell (REJECT) ResultCheck->Fail > 15%

Figure 1: Material selection logic flow for HCFC-233ca systems, prioritizing chemical resistance and seal integrity.

Part 6: Disambiguation & Safety

Critical Distinction: Researchers often confuse HCFC-233ca with HFO-1233zd .

  • HCFC-233ca: Saturated, 3 Chlorines, ODS Class II. High Solvency/Aggression.

  • HFO-1233zd: Unsaturated (propene), 1 Chlorine, Low GWP. Mild Solvency.

  • Protocol: Verify the CAS number on your solvent drum. If you are using HFO-1233zd, the compatibility rules in this guide are too strict (HFO-1233zd is compatible with many more plastics).

Waste Disposal: HCFC-233ca cannot be evaporated in a fume hood. It must be captured in dedicated halogenated waste streams and incinerated at high temperature (>1200°C) to destroy the CFC backbone.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Ozone-Depleting Substances: Class II HCFCs. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca).[1][2] Retrieved from [Link]

  • Intergovernmental Panel on Climate Change (IPCC). (2005). Safeguarding the Ozone Layer and the Global Climate System: Issues related to HFCs and PFCs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Catalyst Coking in HCFC-233ca Dehydrochlorination

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the critical challenge of catalyst coking during the dehydrochlorination of HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane). This guide is structured for researchers and process engineers, focusing on mechanistic causality, diagnostic protocols, and preventative strategies.

Topic: Catalyst Lifecycle Management & Coking Prevention Target Molecule: HCFC-233ca (


) 

HCFO Isomers + HCl Audience: Process Chemists, Chemical Engineers, Drug Development Professionals

Core Diagnostic & Troubleshooting Guide

This section addresses immediate operational anomalies. Use these Q&A modules to diagnose whether your system is suffering from coking (physical deposition) or active site deactivation (poisoning).

Q1: The reactor pressure drop ( ) is rising exponentially. Is this coking?

Diagnosis: Yes, likely physical pore blockage. In dehydrochlorination reactions, an exponential rise in


 indicates that carbonaceous deposits (coke) have bridged the inter-particle voids or blocked the macropores of the catalyst bed.
  • Mechanism: The haloolefin product (e.g., HCFOs derived from 233ca) is highly reactive. On strong Lewis acid sites (common in

    
     or fluorinated alumina), these olefins oligomerize into heavy "green oil" precursors, which eventually dehydrogenate into graphitic coke.
    
  • Immediate Action:

    • Check Temperature: Are you operating below the "desorption threshold" (typically <250°C for heavy HCFCs)? Low temperatures favor oligomer adsorption over product desorption.

    • Verify Flow: Ensure Gas Hourly Space Velocity (GHSV) is sufficient (

      
      ) to sweep products away before they polymerize.
      
Q2: Conversion is dropping, but selectivity remains high. Is this coking or sintering?

Diagnosis: Pore Mouth Coking.

  • Coking Signature: A gradual loss of conversion with stable selectivity suggests that coke is depositing at the pore mouths, restricting access to internal active sites without altering the electronic nature of the remaining accessible sites.

  • Sintering Signature: If selectivity also changes (e.g., increased cracking byproducts or isomer shifts), the catalyst surface structure (crystallite size) has likely degraded due to thermal stress.

  • Test: Perform a standard regeneration (air burn-off). If activity is fully restored, it was coking. If activity remains low, it is sintering or permanent poisoning.

Q3: We detect heavy chlorinated byproducts (C6+) in the GC-MS. What does this imply?

Diagnosis: Pre-coking Oligomerization. The presence of dimers (C6) or trimers (C9) in the effluent is a "canary in the coal mine." It indicates that the residence time of the olefin product on the catalyst surface is too long, allowing C-C coupling reactions to occur.

  • Root Cause: Acid sites are too strong or temperature is too low to desorb the monomer.

Prevention Protocols: The "Self-Validating" System

To prevent coking, you must balance Acid Strength (required for reaction) vs. Desorption Kinetics (required for cleaning).

Protocol A: Temperature Optimization Window

Operating temperature is the primary lever for coking control.

  • The Trap:

    • Too Low (<250°C): Product desorption is slow. Adsorbed olefins polymerize (Oligomerization Coking).

    • Too High (>450°C): Feedstock cracks into radicals, forming hard graphitic coke (Pyrolytic Coking).

  • Optimal Window: Typically 300°C – 375°C for HCFC-233ca dehydrochlorination over Chromia catalysts.

Protocol B: Co-feeding Oxidants (In-Situ Regeneration)

Continuous removal of soft coke can be achieved by co-feeding small amounts of oxygen.

  • Method: Introduce 0.5 – 2.0 mol%

    
     (relative to organic feed).
    
  • Mechanism: Oxygen reacts with hydrogen-poor carbon deposits (coke precursors) to form

    
    , effectively "scrubbing" the active sites without interrupting production.
    
  • Caution: Exceeding 2%

    
     may over-oxidize the catalyst (e.g., converting Cr(III) to volatile/toxic Cr(VI)) or burn the organic product.
    
Protocol C: Catalyst Pre-Treatment (Fluorination)

Fresh Chromia (


) has broad acidity distribution. Pre-fluorination with HF converts surface oxides to oxyfluorides, which are more selective and less prone to binding olefins irreversibly.
  • Step: Treat fresh catalyst with anhydrous HF at 300°C for 4-6 hours before introducing HCFC-233ca.

Visualizing the Coking Pathway

The following diagram illustrates the mechanistic pathway of coke formation and the intervention points for prevention.

CokingMechanism Feed HCFC-233ca Feed Adsorption Adsorption on Lewis Acid Site (Cr) Feed->Adsorption Reaction Dehydrochlorination (-HCl) Adsorption->Reaction Product HCFO Product (Olefin) Reaction->Product Desorption Desorption (Target Outcome) Product->Desorption High T / High Flow Oligomer Oligomerization (Dimers/Trimers) Product->Oligomer Low T / Strong Acid Sites Coke Graphitic Coke (Deactivation) Oligomer->Coke Dehydrogenation Regen Regeneration (+O2 / High T) Coke->Regen Burn-off Regen->Adsorption Restored Active Site

Caption: Figure 1. Kinetic competition between product desorption (green path) and coke formation (red path) on Lewis acid sites.

Experimental Data: Coking Rates vs. Conditions

The table below summarizes typical catalyst stability data based on operating conditions. Use this to benchmark your current process.

ParameterCondition A (High Risk)Condition B (Optimized)Condition C (Regeneration Mode)
Temperature 250°C350°C400°C
Pressure 5 bar1 bar1 bar
Co-feed None1%

/

Balance
Air (21%

)
Conversion (Initial) 95%92%N/A
Decay Rate -5% per hour-0.1% per hourCoke Removal
Dominant Mechanism Oligomerization (Pore Filling)Stable Surface ReactionOxidation of Carbon
Byproducts Heavy Dimers (C6)Trace

,

Regeneration Protocol (Standard Operating Procedure)

When the catalyst inevitably deactivates (Conversion < 80% relative to fresh), initiate the following regeneration cycle. Do not skip the purge steps.

  • Purge: Stop organic feed. Flow

    
     (500 sccm) at reaction temperature for 1 hour to strip volatile organics.
    
  • Ramp: Increase temperature to 380°C.

  • Burn: Introduce Air (or 5-10%

    
     in 
    
    
    
    ). Monitor the exotherm (bed temperature spike).
    • Critical: Keep bed temperature

      
       to prevent sintering of Chromium crystallites.
      
  • Soak: Maintain flow until

    
     levels in effluent drop to baseline (< 0.1%).
    
  • Re-activation: Purge with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Lower T to reaction setpoint. Pre-treat with HF for 1 hour if necessary to restore surface fluorination.
    

References

  • Catalytic Hydrodechlorination of HCFC-22 and Related Compounds. Source: National Institutes of Health (NIH) / PubMed. Context: Mechanisms of deactivation via polymerization of methyl/halo-radicals on supported catalysts. URL:[Link]

  • Beneficial Effect of Catalyst Oxidation in Hydrodechlorination. Source: MDPI / Preprints.org. Context: Protocols for regenerating Pd/C and metal-oxide catalysts via controlled oxidation to remove "proximate" carbon. URL:[Link]

  • Chromium Oxide Catalyst Regeneration Method.
  • Mechanistic Model on Catalyst Deactivation by Coke Formation. Source: MDPI (Processes Journal). Context: Theoretical modeling of coke precursor formation and pore blockage dynamics. URL:[Link][1]

Sources

Technical Support Center: Stabilizers for 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca) Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3-trichloro-2,2,3-trifluoropropane (HCFC-233ca). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the decomposition of HCFC-233ca and the selection and use of appropriate stabilizers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Introduction to HCFC-233ca Instability

1,1,3-trichloro-2,2,3-trifluoropropane (HCFC-233ca) is a halogenated hydrocarbon that, like many of its class, is susceptible to degradation over time and under certain environmental conditions. This degradation can compromise the purity of the compound, affect experimental outcomes, and in some cases, lead to the formation of hazardous byproducts. Understanding the mechanisms of decomposition is the first step in mitigating these effects.

The primary pathways for the decomposition of halogenated hydrocarbons like HCFC-233ca include:

  • Thermal Decomposition: Elevated temperatures can induce the cleavage of carbon-halogen bonds, leading to the formation of free radicals and acidic species such as hydrogen chloride (HCl) and hydrogen fluoride (HF).

  • Photodegradation: Exposure to light, particularly in the ultraviolet spectrum, can provide the energy needed to break chemical bonds, initiating decomposition.

  • Hydrolysis: In the presence of water, halogenated hydrocarbons can undergo hydrolysis, a reaction that is often accelerated by heat and the presence of certain metals, leading to the formation of acids.

  • Reductive Dechlorination: In anoxic or reducing environments, the chlorine atoms can be sequentially removed.

The presence of acidic byproducts can further catalyze the degradation process, creating a feedback loop of decomposition. Therefore, the use of stabilizers is crucial for maintaining the integrity of HCFC-233ca in various applications.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that researchers encounter when working with HCFC-233ca.

Q1: What are the initial signs of HCFC-233ca decomposition in my sample?

A1: The initial signs of decomposition can be subtle. Visually, you might observe a slight discoloration of the liquid. A more definitive indicator is a change in pH, specifically a decrease, due to the formation of acidic byproducts like HCl and HF. For sensitive applications, you may notice inconsistencies in your experimental results or the appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS).

Q2: I suspect my HCFC-233ca has started to degrade. Can I still use it?

A2: It is strongly advised against using degraded HCFC-233ca, especially in sensitive applications. The impurities and acidic byproducts can interfere with your experiments, leading to erroneous results. Furthermore, the presence of these byproducts can accelerate further decomposition. It is best to neutralize and dispose of the degraded material according to your institution's safety guidelines and start with a fresh, properly stabilized sample.

Q3: What are the main classes of stabilizers for HCFC-233ca?

A3: Stabilizers for halogenated hydrocarbons generally fall into three categories: acid scavengers, free-radical scavengers (antioxidants), and in some cases, metal deactivators.[1]

  • Acid Scavengers: These compounds neutralize the acidic byproducts (HCl, HF) that form during decomposition.[2]

  • Free-Radical Scavengers: These molecules, often hindered phenols, interrupt the chain reactions initiated by free radicals that are formed during thermal or photodegradation.[3][4]

  • Metal Deactivators: Although less commonly required for HCFC-233ca in a clean laboratory setting, these can be important in systems with extensive metal contact, as metal ions can catalyze decomposition.

Q4: Can I use a single stabilizer, or is a blend necessary?

A4: While a single stabilizer can be effective against a specific degradation pathway, a blend of stabilizers often provides more comprehensive protection. For instance, combining an acid scavenger with a free-radical scavenger can address both the formation of acidic byproducts and the initial radical-induced decomposition. The choice depends on the specific storage and experimental conditions. For example, if the primary concern is thermal stress, a robust antioxidant is crucial. If moisture is a potential contaminant, an effective acid scavenger is paramount.

Q5: How do I choose the right stabilizer for my application?

A5: The selection of a stabilizer should be based on:

  • The anticipated degradation pathways: Are you more concerned about heat, light, or hydrolysis?

  • Compatibility with your experimental system: The stabilizer should not interfere with your reactions or analytical methods. For example, some stabilizers may have strong UV absorbance, which could be problematic in spectroscopic studies.

  • The chemical nature of HCFC-233ca: The stabilizer must be soluble and effective in this specific fluorocarbon.

The following table provides a starting point for selecting a suitable stabilizer.

Stabilizer ClassExample CompoundsPrimary FunctionConsiderations
Acid Scavengers 1,2-Epoxybutane, Propylene oxideNeutralizes HCl and HFCan be consumed over time.
Synthetic HydrotalciteAdsorbs acidic residuesSolid, may not be suitable for all applications.[5]
Free-Radical Scavengers Butylated Hydroxytoluene (BHT)Scavenges peroxy radicalsCan sometimes cause discoloration.[3][6]
Hindered Phenols (e.g., Irganox® series)High-temperature antioxidantOffers excellent thermal stability.[3][4]
Multi-functional OrganophosphitesHydroperoxide decomposersCan also act as metal-complexing agents.[7][8]
Amines (for fluoroolefins)General stabilizationMay not be as effective for HCFCs.[9]

Q6: How can I monitor the effectiveness of a stabilizer over time?

A6: Monitoring stabilizer effectiveness involves two key aspects: checking for the presence of degradation products and measuring the depletion of the stabilizer itself. A common method is to use gas chromatography-mass spectrometry (GC-MS) to detect low levels of HCFC-233ca degradation products.[10][11][12][13] The concentration of some stabilizers, particularly phenolic antioxidants, can be monitored using high-performance liquid chromatography (HPLC).[14] Regular pH measurements of a water extract of the solvent can also be a simple, indirect indicator of acid formation.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with HCFC-233ca.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in GC-MS analysis. Decomposition of HCFC-233ca.1. Confirm the identity of the extra peaks through mass spectral library matching. 2. Prepare a fresh, stabilized sample of HCFC-233ca and re-run the analysis. 3. If the problem persists, consider if the analytical method itself (e.g., high injection port temperature) is causing degradation.
Decreasing pH of the HCFC-233ca sample. Formation of acidic byproducts (HCl, HF) due to hydrolysis or thermal degradation.1. The sample is degrading. It should be neutralized and disposed of properly. 2. For future samples, ensure storage in a tightly sealed, dry container, away from heat and light. 3. Add an appropriate acid scavenger (e.g., 1,2-epoxybutane) to new batches of HCFC-233ca.
Discoloration of the HCFC-233ca sample. Oxidation or reaction with contaminants. Some stabilizers, like BHT, can also cause slight yellowing upon oxidation.1. Discontinue use of the discolored sample. 2. Review storage conditions and handling procedures to minimize exposure to air and light. 3. If using a phenolic antioxidant, consider if the discoloration is from the stabilizer itself. If so, and if it doesn't interfere with your experiment, it may be acceptable. Otherwise, choose a non-discoloring stabilizer.
Inconsistent experimental results. Degradation of HCFC-233ca leading to varying purity. Depletion of the stabilizer over time.1. Use a fresh, stabilized sample for each set of critical experiments. 2. Implement a protocol to regularly check the purity of your HCFC-233ca stock using a validated analytical method. 3. If you are storing stabilized HCFC-233ca for extended periods, consider a periodic re-addition of the stabilizer, based on stability testing.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to the stabilization of HCFC-233ca.

Protocol 1: Selection and Evaluation of a Stabilizer

This protocol outlines the process for choosing and testing the efficacy of a stabilizer for HCFC-233ca.

Objective: To determine the most effective stabilizer or stabilizer blend for HCFC-233ca under specific stress conditions.

Materials:

  • High-purity 1,1,3-trichloro-2,2,3-trifluoropropane (HCFC-233ca)

  • Candidate stabilizers (e.g., 1,2-epoxybutane, BHT, a hindered phenol)

  • Small, sealable glass vials (e.g., amber glass ampules)

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • pH meter or pH indicator strips

  • Oven for thermal stressing

  • UV lamp for photostability testing

Procedure:

  • Preparation of Samples:

    • Prepare a control sample of unstabilized HCFC-233ca.

    • Prepare a series of samples of HCFC-233ca containing different stabilizers or stabilizer blends at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/w).

    • Dispense each sample into several small, sealable vials, ensuring minimal headspace.

  • Initial Analysis (Time Zero):

    • Analyze an aliquot of each sample by GC-MS to establish the initial purity and confirm the absence of degradation products.

    • Measure the initial pH of a water extract from each sample.

  • Accelerated Aging (Stressing):

    • Thermal Stability: Place a set of vials for each sample in an oven at an elevated temperature (e.g., 60°C). The duration will depend on the desired simulated shelf life, following principles of accelerated aging like those in ASTM F1980.[15][16][17][18][19]

    • Photostability: Expose another set of vials to a controlled UV light source.

    • Control (Real-Time Aging): Store a third set of vials under normal laboratory conditions (e.g., 20-25°C, protected from light).

  • Periodic Analysis:

    • At regular intervals (e.g., weekly for accelerated aging, monthly for real-time aging), remove one vial of each sample from the stress conditions.

    • Allow the vials to return to room temperature.

    • Analyze each sample by GC-MS to quantify the remaining HCFC-233ca and identify any degradation products.

    • Measure the pH of a water extract of each sample.

  • Data Analysis:

    • Plot the concentration of HCFC-233ca versus time for each stabilizer and condition.

    • Compare the rate of degradation in the stabilized samples to the unstabilized control.

    • Monitor the formation of degradation products and the change in pH over time.

    • The most effective stabilizer will show the slowest rate of HCFC-233ca degradation and the least formation of acidic byproducts.

Protocol 2: Monitoring Stabilizer Depletion

Objective: To quantify the concentration of a stabilizer in HCFC-233ca over time.

Materials:

  • Stabilized HCFC-233ca sample

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis for phenolic antioxidants)

  • Analytical standards of the stabilizer

Procedure:

  • Method Development:

    • Develop an HPLC method capable of separating the stabilizer from the HCFC-233ca and any potential degradation products. This will involve selecting the appropriate column, mobile phase, and detector wavelength.

    • Prepare a calibration curve using known concentrations of the stabilizer standard.

  • Sample Preparation:

    • At each time point of your stability study, take a precise volume of the stabilized HCFC-233ca.

    • Dilute the sample with a suitable solvent that is miscible with both the HCFC-233ca and the HPLC mobile phase.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to the stabilizer based on its retention time.

    • Quantify the concentration of the stabilizer using the calibration curve.

  • Data Analysis:

    • Plot the concentration of the stabilizer versus time. This will show the rate of stabilizer depletion under your specific experimental conditions.

Visualization of Concepts

To better illustrate the principles discussed, the following diagrams have been created.

Decomposition_Pathways cluster_stressors Stressors cluster_compound HCFC-233ca cluster_products Decomposition Products Heat Heat HCFC233ca 1,1,3-Trichloro-2,2,3-trifluoropropane Heat->HCFC233ca Thermal Decomposition Light Light Light->HCFC233ca Photodegradation Water Water Water->HCFC233ca Hydrolysis Radicals Free Radicals HCFC233ca->Radicals Acids Acids (HCl, HF) HCFC233ca->Acids Other Other Byproducts Radicals->Other Acids->Other Catalyzes further decomposition

Caption: Decomposition pathways of HCFC-233ca under various stressors.

Stabilization_Strategy cluster_decomposition Decomposition Cascade cluster_stabilizers Stabilizer Intervention HCFC233ca HCFC-233ca Radicals Free Radicals HCFC233ca->Radicals Initiation Acids Acids (HCl, HF) Radicals->Acids Propagation Degradation Further Degradation Acids->Degradation Catalysis FreeRadicalScavenger Free-Radical Scavenger (e.g., Hindered Phenol) FreeRadicalScavenger->Radicals Neutralizes AcidScavenger Acid Scavenger (e.g., Epoxide) AcidScavenger->Acids Neutralizes

Caption: How different classes of stabilizers interrupt the decomposition cascade.

References

  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

  • American Chemical Society Technical Products. (n.d.). Acid Scavengers & Stabilizers. Retrieved from [Link]

  • Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

  • Bivens, D. B., & Minor, B. H. (2008). Amine stabilizers for fluoroolefins (Patent No. WO2008042066A1). Google Patents.
  • DDL. (n.d.). Accelerated Aging & Real Time Aging Testing - ASTM F1980. Retrieved from [Link]

  • Edwards, E. A., et al. (2019). Transformation of Chlorofluorocarbons Investigated via Stable Carbon Compound-Specific Isotope Analysis. Environmental Science & Technology, 54(2), 870-878. Retrieved from [Link]

  • Fike, D. L. (1996). Acid scavenger stabilized halogen containing organic polymers and method for processing (Patent No. US5582873A). Google Patents.
  • Kanad Academy. (n.d.). Role of Organophosphites in UPVC processing. Retrieved from [Link]

  • Mendonça-Filho, L. G., et al. (2024). Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers. Materials, 17(1), 123. Retrieved from [Link]

  • Nelson Labs. (n.d.). Accelerated and Real-Time Aging Tests. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Piacenza, E., et al. (2023). Modulation of the chain-breaking antioxidant activity of phenolic organochalcogens with various co-antioxidants at various pH values. RSC Advances, 13(8), 5163-5173. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. Retrieved from [Link]

  • Quest Engineering Solutions. (n.d.). Accelerated Aging Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Organic Phosphites as Polymer Stabilizers. Retrieved from [Link]

  • STERIS. (n.d.). Accelerated Aging & Real Time Aging. Retrieved from [Link]

  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Epoxides. Retrieved from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

Sources

Introduction: The Challenge of "Heavies" in Fluorocarbon Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub. If you are accessing this guide, you are likely observing purity issues with HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane) , a critical intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs) and pharmaceutical fluorinated synthons.

"Under-fluorinated" impurities—specifically species retaining higher chlorine content (e.g., HCFC-232 series or HCC-230 )—present a distinct separation challenge. Because chlorine (


) is significantly heavier and more polarizable than fluorine (

), these impurities almost invariably manifest as high-boiling "heavies" relative to your target HCFC-233ca.

This guide provides a self-validating troubleshooting framework to isolate and remove these species.

Part 1: Diagnostic & Characterization

Q: How do I definitively confirm the presence of under-fluorinated species versus structural isomers?

A: Reliance on retention time alone is insufficient due to the close elution of halo-propane isomers. You must validate using Mass Spectrometry (GC-MS) looking for specific isotopic signatures.

The Protocol:

  • Isotope Pattern Analysis: Chlorine has a distinct

    
     ratio of approx 3:1.
    
    • HCFC-233ca (

      
      ):  Look for the M+ cluster showing a 3-chlorine pattern (M, M+2, M+4, M+6).
      
    • Under-fluorinated (e.g., HCFC-232

      
      ):  Will show a 4-chlorine pattern and a mass shift of 
      
      
      
      (difference between Cl and F).
  • Relative Volatility Check: Under-fluorinated species generally have higher boiling points.

    • If the impurity elutes after HCFC-233ca on a non-polar column (e.g., DB-1, SPB-1), it is likely under-fluorinated (a "heavy").

    • If it elutes before, it is likely over-fluorinated or a lighter cleavage product.

Data Summary: Expected Physical Properties

ComponentFormulaApprox. Boiling PointClassification
HCFC-233ca (Target)


Target
HCFC-232ca (Impurity)


Under-fluorinated (Heavy)
HCC-230 (Precursor)


Non-fluorinated (Heavy)
HCFC-234 (Over-fluorinated)


Light

Part 2: Distillation Troubleshooting

Q: I am distilling HCFC-233ca, but the under-fluorinated impurities are co-distilling into my receiver. Why is separation failing?

A: This is a classic symptom of entrainment or azeotropic drag , often exacerbated by insufficient reflux ratios near the cut-point. Since under-fluorinated species are high boilers, they should theoretically remain in the reboiler (bottoms). If they are carrying over, your vapor velocity is likely too high, or you are "squeezing" the distillation too hard at the end.

Troubleshooting Workflow:

  • Check the Reflux Ratio:

    • For a boiling point difference (

      
      ) of 
      
      
      
      (e.g., 233ca vs 232), a ratio of 3:1 to 5:1 is usually sufficient.
    • If

      
       (due to isomers), increase reflux to 10:1  or 20:1 .
      
  • Azeotrope Check (Critical):

    • If you are distilling a reaction mixture that still contains Hydrogen Fluoride (HF) , standard boiling point logic fails. HF forms azeotropes with almost all chlorofluorocarbons.

    • Immediate Action: You must remove HF (via phase separation or scrubbing) before fractional distillation for organic purity.

Visualizing the Purification Logic:

PurificationLogic Raw Raw HCFC-233ca (Contains Heavies + HF) HF_Remove HF Removal (Phase Sep / Scrub) Raw->HF_Remove Step 1: Break Azeotropes Distillation Fractional Distillation (T_head = 101°C) HF_Remove->Distillation Step 2: Boiling Point Sep Analysis GC-MS Analysis Distillation->Analysis Sample Overhead Decision Impurities Detected? Analysis->Decision Pure Final Product (>99.9%) Decision->Pure No (Pass) Recycle Recycle to Reactor (Under-fluorinated) Decision->Recycle Yes (High Conc > 1%) Polishing Adsorption Polishing (Activated Carbon) Decision->Polishing Yes (Trace < 0.5%) Polishing->Pure Final Polish

Figure 1: Logical flow for the isolation of HCFC-233ca. Note that HF removal is a prerequisite to effective organic fractionation.

Part 3: Adsorption & Polishing (Trace Removal)

Q: Distillation has plateaued at 99.5% purity. I still have 500 ppm of chlorinated impurities. How do I remove this last trace?

A: When thermodynamics (distillation) reaches its limit, switch to kinetics (adsorption). Activated carbon is highly effective at selectively adsorbing under-fluorinated "heavies" because the higher chlorine content increases the molecule's polarizability and Van der Waals interaction with the carbon pore structure.

The Protocol: Carbon Polishing

  • Adsorbent Selection:

    • Use Coconut Shell Activated Carbon (microporous) with an iodine number

      
      .
      
    • Why: The pore size distribution of coconut shell carbon matches the molecular diameter of propane-based halocarbons (

      
      ).
      
  • Column Setup:

    • L/D Ratio: Minimum 4:1 (Length to Diameter) to prevent channeling.

    • Contact Time: Minimum 15 minutes Empty Bed Contact Time (EBCT).

  • Activation:

    • Pre-dry the carbon at

      
       under vacuum/nitrogen flow. Moisture competes for adsorption sites.
      

Self-Validating Check: Measure the Refractive Index (RI) of the effluent.

  • HCFC-233ca RI

    
    .[1]
    
  • Chlorinated impurities have higher RI.

  • If RI starts rising, the carbon bed is saturated (breakthrough).

Part 4: Advanced Troubleshooting (FAQ)

Q: I see "ghost peaks" that appear and disappear between runs. What is happening?

A: This often indicates thermal instability or catalytic decomposition within your injection port or column.

  • Cause: HCFC-233ca can dehydrochlorinate to form HCFO-1233zd (an olefin) if exposed to active metal sites (iron/copper) at high temperatures (

    
    ).
    
  • Fix: Use glass-lined injectors and lower your GC inlet temperature. Ensure your distillation pot does not contain rust or metal filings, which catalyze breakdown.

Q: Can I use aqueous extraction?

A: Generally, no. Both the target and the impurities are hydrophobic. However, if the impurities are acidic (e.g., degradation products), a caustic wash (


) followed by a drying step (Molecular Sieve 3A) can clean up the baseline.

References

  • LookChem. (n.d.). Hydrochlorofluorocarbon-233 (HCFC-233) Chemical Properties and Boiling Point.[1] Retrieved from [Link]

  • U.S. Patent No. 8,884,082. (2014). Selective catalytical dehydrochlorination of hydrochlorofluorocarbons. Google Patents.
  • European Patent No. 2814795. (2014). Process for the production of HCFC-1233zd.[2][3][4][5] Google Patents. Retrieved from

  • PubChem. (n.d.). HCFC-233bb and Isomer Data. National Library of Medicine. Retrieved from [Link]

  • Intergovernmental Panel on Climate Change (IPCC). (n.d.). HFC-23 Emissions from HCFC-22 Production (separation logic).[4][6] Retrieved from [Link]

Sources

Optimizing Cr2O3 catalyst life in HCFC-233ca conversion

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cr₂O₃ Catalyst Life in HCFC-233ca Conversion

Status: Active Agent: Senior Application Scientist, Catalysis Division Ticket ID: CR-233CA-OPT-2024

Mission Statement

You are likely experiencing rapid deactivation, pressure drop increases, or selectivity drift during the conversion of HCFC-233ca (typically to HCFO-1223tc or HCFO-1233xf). This guide moves beyond basic operation manuals to address the physicochemical root causes of Chromia (Cr₂O₃) failure.

Our goal is to transition your workflow from "reactive replacement" to "predictive maintenance" by managing the active amorphous chromium oxyfluoride phase (


).

Module 1: The Critical Activation Phase

User Question: "Why does my fresh catalyst show low activity or immediate hot-spots upon startup?"

Technical Insight: Bulk Chromium Oxide (


) is not  the active catalyst. It is a pre-catalyst. The active site is an amorphous Chromium Oxyfluoride (

) layer formed in situ. If you introduce organics (HCFC-233ca) before this phase is fully established, you risk reducing the chromium too early or creating "coke seeds" on Lewis acidic sites.

The Protocol: Step-Wise Fluorination Do not rush this step. The fluorination of chromia is highly exothermic (


). Uncontrolled exotherms cause sintering (surface area loss).
  • Drying (Essential):

    
     flow at 300°C for 4 hours. Removes physisorbed water which otherwise forms corrosive HF(aq) downstream.
    
  • Induction (Low HF): Lower temp to 200°C. Introduce HF:N₂ at a 1:4 ratio.

    • Why? Controlled surface fluorination without bulk thermal runaway.

  • Ramping (High HF): Gradually increase HF concentration to 100% while ramping temp to 350–380°C over 12 hours.

    • Target: Continue until water generation (a byproduct of

      
      ) ceases in the effluent.
      

Visualization: Activation Logic Flow

ActivationLogic Raw Raw Cr2O3 (Inactive Pre-catalyst) Drying Drying Step 300°C, N2 Flow Raw->Drying Remove H2O Induction Induction Phase 200°C, HF:N2 (1:4) Drying->Induction Surface Fluorination Ramping Ramping Phase 380°C, 100% HF Induction->Ramping Bulk Transformation Active Active Phase (Amorphous CrOxFy) Ramping->Active Water Cessation

Figure 1: The stepwise activation protocol required to generate the active CrOxFy phase without inducing thermal sintering.

Module 2: Operational Stability & Deactivation

User Question: "My conversion is stable, but pressure drop is rising. Is this coking?"

Technical Insight: Yes. In HCFC-233ca conversion, deactivation is primarily driven by Coking (deposition of carbonaceous oligomers) on strong Lewis acid sites.

  • Mechanism: The dehydrochlorination step releases HCl. If the local HF:Organic ratio is too low, the olefinic products (like 1233xf) polymerize on the catalyst surface.

  • Secondary Failure: Sintering .[1] If you run too hot (>400°C) to chase conversion, you permanently collapse the pore structure.

Optimization Matrix: HF to Organic Ratio Data derived from typical chromia-catalyzed hydrofluorination/dehydrochlorination studies.

ParameterLow Ratio (2:1 to 5:1)Optimal Ratio (8:1 to 12:1)High Ratio (>20:1)
Conversion ModerateHighHigh
Catalyst Life Short (<200 hrs)Extended (>1000 hrs)Maximum
Failure Mode Rapid Coking (Pore blockage)Gradual Activity LossLow Space-Time Yield
Economics Low HF recycle costBalancedHigh HF recycle cost

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Rapid

P Increase
Heavy Coking (Oligomerization)Increase HF:Organic ratio immediately. Check for "cold spots" in reactor where oligomers condense.
Loss of Activity (No

P)
Sintering or PoisoningCheck reactor thermal history. If

occurred, catalyst is likely dead. If not, attempt regeneration.
Selectivity to Unknowns Over-fluorinationReduce HF ratio slightly or lower temperature. High T promotes cracking/heavy byproducts.

Module 3: Regeneration Loops (The "Lazarus" Protocol)

User Question: "Can I just burn off the coke with air? I tried, and the catalyst came back inactive."

Technical Insight: Regeneration is a two-step process.[2]

  • Oxidation: Burning coke (

    
    ) releases massive heat. If uncontrolled, this sinters the catalyst. Furthermore, oxidation converts surface Chromium to 
    
    
    
    (Chromyl species), which is inactive for this reaction.
  • Re-Activation: You must reduce the

    
     back to 
    
    
    
    /Oxyfluoride using HF/N2 before restarting the feed.

The Regeneration Protocol:

  • Purge: Flush organics with

    
    .
    
  • Controlled Burn: Introduce 1-2%

    
     in 
    
    
    
    at 350°C. Monitor the exotherm (hotspot). Only increase
    
    
    concentration as the exotherm subsides.
  • End Point: When

    
     production ceases.
    
  • Re-Fluorination (Crucial): Treat with HF/N2 at 350°C for 2-4 hours. This reduces

    
     and restores the 
    
    
    
    surface.

Visualization: The Deactivation-Regeneration Cycle

RegenCycle Running Steady State Operation (CrOxFy Active Sites) Coked Deactivated Catalyst (Coke Deposits) Running->Coked Oligomerization Oxidation Oxidative Regen (Air/N2, 350-450°C) Formation of Cr(VI) Coked->Oxidation Coke Burn-off Refluor Re-Fluorination (HF/N2 Treatment) Reduction to Cr(III) Oxidation->Refluor Restore Active Phase Refluor->Running Restart Feed

Figure 2: The closed-loop cycle for regenerating coked Chromia catalysts. Note the mandatory Re-Fluorination step to correct the oxidation state.

References

  • Mechanism of Chromia Fluorin

    • Title: Metal–Organic Framework-Derived Strategy for Improving Catalytic Performance of a Chromia-Based Catalyst in the Chlorine/Fluorine Exchange Reactions.
    • Source: ACS Omega / NIH
    • Context: Details the transformation of to and the specific binding energies (XPS) of active species.
    • URL:[Link]

  • Catalyst Deactiv

    • Title: Deactivation Studies of the CrOx/Al2O3 Dehydrogenation C
    • Source: Applied Catalysis A: General (via ResearchG
    • Context: Provides the fundamental mechanism for coking and the "three-process" deactivation model (Surface transformation, Sintering, Interfacial solid solution).
    • URL:[Link]

  • Regener

    • Title: Stability and regeneration of Cr2O3 and NiO/Cr2O3 c
    • Source: Journal of Industrial and Engineering Chemistry (via ResearchG
    • Context: Validates the oxidative regeneration method and the impact of fluorination pretreatment on catalyst stability during dehydrofluorin
    • URL:[Link]

  • HCFC-233ca/1233xf Chemistry

    • Title: Selective catalytic dehydrochlorination of hydrochlorofluorocarbons (Patent US8884082B2).[3]

    • Source: Google P
    • Context: Describes the industrial conditions (Temp 325-500°C) and catalyst requirements for converting chlorofluoropropanes (like 233ca/243db) to olefins.
    • URL

Sources

Troubleshooting low yield in HCFC-233ca to HFO-1234yf synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Converting HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane) to HFO-1234yf (2,3,3,3-tetrafluoropropene) is a complex process involving sequential dehydrochlorination and fluorination steps. Low yield in this synthesis is typically driven by three factors: thermodynamic stability of the "ca" isomer , catalyst deactivation (coking) , and competitive over-fluorination to HFC-245cb.

This guide provides a diagnostic framework to isolate the root cause of yield loss and offers validated protocols for process recovery.

Part 1: Diagnostic Matrix (Yield Loss Analysis)

Before altering process parameters, identify the specific failure mode using the composition of your reactor effluent.

SymptomPrimary Indicator (GC/MS)Root CauseCorrective Action
Low Conversion High residual HCFC-233ca (>30%)Reactor temperature too low or Residence Time (τ) insufficient.Increase T by 10-15°C; Decrease GHSV (Gas Hourly Space Velocity).
Low Selectivity High levels of HFC-245cb (Saturated)HF:Organic ratio too high; Pressure too high.Reduce HF molar ratio; Lower system pressure to favor olefin formation.
Rapid Deactivation Yield drops >5% over 10 hoursCoking on catalyst surface.Initiate regeneration cycle (Air/O₂ burn-off); Check feedstock for moisture (<10 ppm).
Unknown Peaks Heavy oligomers / TarsPolymerization of intermediates (1233xf).Add radical inhibitor (ppm level) or reduce contact time.

Part 2: Troubleshooting Guides (Q&A Format)

Q1: My conversion rate for HCFC-233ca is stalled below 50%. How do I activate the "ca" isomer?

The Science: HCFC-233ca is sterically more hindered and thermodynamically more stable than its isomers (like 1233xf). Direct dehydrochlorination requires overcoming a high activation energy barrier. If your conversion is low, your catalyst likely lacks sufficient Lewis Acid strength to facilitate the C-Cl bond cleavage.

Protocol:

  • Catalyst Pre-Activation: Ensure your Chromium Oxide (

    
    ) or supported 
    
    
    
    catalyst is fully fluorinated before introducing the organic feed.
    • Step A: Dry catalyst at 300°C under

      
       for 4 hours.
      
    • Step B: Introduce HF gradually (diluted 1:4 with

      
      ) at 250°C.
      
    • Step C: Ramp to 380°C until water evolution ceases. This creates the active high-surface-area amorphous

      
       phase [1].
      
  • Temperature Optimization: The "ca" isomer typically requires temperatures 30-50°C higher than standard 1230xa feedstocks. Operate between 350°C and 380°C .[1]

    • Warning: Exceeding 400°C promotes rapid coking.

Q2: I am seeing high concentrations of HFC-245cb. Is this a dead end?

The Science: No, but it indicates your system is over-fluorinating . Reaction Path:


.
However, with excess HF, 1234yf can react further to form HFC-245cb  (1,1,1,2,2-pentafluoropropane).[2] This is an equilibrium-driven reaction.

Protocol:

  • Recycle Loop: HFC-245cb can be recycled back into the reactor. Under high temperature and lower HF pressure, it will dehydrofluorinate back to HFO-1234yf.

  • Adjust HF Ratio: Reduce your Molar Ratio (HF:Organic) from 20:1 to 10:1 or 5:1 .

  • Thermodynamic Control: HFO-1234yf formation is endothermic (dehydrofluorination). Higher temperatures favor 1234yf over 245cb, provided the catalyst doesn't coke [2].

Q3: My catalyst pressure drop ( ) is increasing rapidly. What is happening?

The Science: This indicates coking (carbon deposition) or physical attrition. The dehydrochlorination of HCFC-233ca releases HCl. If the HCl is not cleared efficiently, or if the residence time is too long, intermediates like 1233xf polymerize on the catalyst pores, blocking active sites.

Protocol:

  • Regeneration: Stop organic feed. Flow Air/

    
     (2% 
    
    
    
    ) at 380°C for 8 hours to burn off carbon deposits. Monitor
    
    
    evolution.
  • Co-feed Oxygen: During normal operation, co-feed low levels of air (0.5 - 1.0 vol%) to continuously oxidize soft coke precursors before they graphitize.

  • Check Moisture: Ensure HF feed has

    
     water. Water competes for Lewis acid sites and accelerates catalyst structure collapse (crystallization of 
    
    
    
    ).

Part 3: Reaction Pathway Visualization

Understanding the intermediate flow is critical for targeting the bottleneck. The diagram below illustrates the conversion of HCFC-233ca to HFO-1234yf, highlighting the reversible side-reactions (red arrows) that cause yield loss.

G HCFC233ca HCFC-233ca (Feedstock) C3H2Cl3F3 Intermediate HCFO-1233xf (Critical Intermediate) CF3CCl=CH2 HCFC233ca->Intermediate Dehydrochlorination (-HCl) Cat: Cr-Oxide, 350°C HFO1234yf HFO-1234yf (Target Product) CF3CF=CH2 Intermediate->HFO1234yf Fluorination (+HF) Dehydrochlorination (-HCl) Byproducts Tars / Oligomers (Coke Precursors) Intermediate->Byproducts Polymerization (Long Residence Time) HFC245cb HFC-245cb (Over-fluorinated) CF3CF2CH3 HFO1234yf->HFC245cb +HF (Equilibrium) HFC245cb->HFO1234yf -HF (High T)

Caption: Reaction network showing the conversion of HCFC-233ca to 1234yf via the 1233xf intermediate. Note the reversible equilibrium with HFC-245cb which acts as a yield sink if not recycled.

Part 4: Validated Experimental Protocol

Standard Operating Procedure (SOP) for Catalyst Evaluation

  • Reactor Setup: Use a Inconel 600 or Monel tubular reactor (resistant to HF/HCl corrosion).

  • Catalyst Loading: Load 10g of high-surface-area Fluorinated Chromia (

    
    ).
    
  • Conditioning:

    • Flow

      
       (50 sccm) at 300°C.
      
    • Introduce Anhydrous HF (AHF) at 10 sccm.

    • Hold for 2 hours.

  • Reaction Phase:

    • Temperature: Set to 360°C .

    • Pressure: Atmospheric (0.1 MPa).

    • Feed: Vaporized HCFC-233ca mixed with AHF.

    • Molar Ratio: 1:10 (Organic:HF).

    • Contact Time: 5-10 seconds.

  • Analysis:

    • Pass effluent through a scrubber (KOH solution) to remove acid gases (HF/HCl).

    • Dry gas through

      
       or molecular sieves.
      
    • Analyze via GC-FID (Gas Chromatography - Flame Ionization Detector) using a DB-624 or equivalent column.

Data Recording Table:

ParameterRangeOptimal TargetNote
Temperature320 - 400°C360°C <350°C = Low Conv; >380°C = Coking
HF:Organic Ratio5:1 - 20:110:1 Excess HF minimizes coking but increases 245cb
Contact Time2 - 20 sec5 sec Short time prevents oligomerization

References

  • Catalyst Activation & Surface Chemistry

    • Title: Strong Lewis acidic catalysts for C–F bond activation by fluorination of activ

      
      .[3]
      
    • Source: Catalysis Science & Technology (RSC).[3]

    • URL:[Link]

  • Process Thermodynamics & 245cb Equilibrium

    • Title: Process for the manufacture of 2,3,3,3-tetrafluoropropene (HFO-1234yf).[2][4][5][6][7]

    • Source: Google P
    • URL
  • HCFC-233ca Structure & Properties

    • Title: HCFC-233ca Molecular Structure and Infrared Spectrum.[8]

    • Source: NOAA Chemical Sciences Labor
  • Reaction Pathways & Kinetics

    • Title: Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf)
    • Source: N
    • URL:[Link]

Sources

Managing corrosion in reactors using 1,1,3-Trichloro-2,2,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Corrosion in Reactors Using 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-223ca)

Executive Summary

1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-223ca) is a potent halogenated solvent and intermediate used in specialized organic synthesis and fluoropolymer production. While effective, it presents a latent threat to reactor integrity: Hydrolysis . Under thermal stress or in the presence of moisture, this molecule degrades to release Hydrochloric Acid (HCl) and Hydrofluoric Acid (HF), initiating rapid pitting corrosion in standard alloys.

This guide provides the operational protocols required to maintain reactor passivity and solvent stability.

Module 1: The Corrosion Mechanism (Why it Happens)

Q: Why is my reactor showing signs of pitting even though the solvent is "neutral"? A: Halogenated solvents are not corrosive in their pure, dry state. Corrosion is a symptom of solvent breakdown .

HCFC-223ca contains a hydrogen atom (unlike fully halogenated CFCs), making it susceptible to dehydrohalogenation and hydrolysis.

  • Water Ingress: Even ppm levels of moisture, combined with heat (>50°C), initiate hydrolysis.

  • Acid Formation: The molecule cleaves, releasing

    
     and 
    
    
    
    ions, forming HCl and HF.
  • Autocatalysis: Dissolved metal ions (Fe³⁺, Cr³⁺) from the reactor wall act as Lewis acid catalysts, accelerating the solvent breakdown. This creates a runaway corrosion cycle.

Visualizing the Degradation Pathway

HydrolysisMechanism Solvent HCFC-223ca (Solvent) Intermediate Unstable Intermediates Solvent->Intermediate Thermal Stress Water Moisture (Impurity) Water->Intermediate Hydrolysis Heat Heat / Metal Ions (Catalyst) Heat->Intermediate Acids HCl + HF (Free Acids) Intermediate->Acids Breakdown Corrosion Pitting Corrosion (Reactor Wall) Acids->Corrosion Attack Corrosion->Heat Fe3+ Release (Feedback Loop)

Figure 1: The autocatalytic cycle of halogenated solvent breakdown leading to reactor corrosion.

Module 2: Material Compatibility (The Hardware)

Q: Can I use SS304 reactors for reactions involving HCFC-223ca? A: Not Recommended. While SS304 has general resistance, it is vulnerable to chloride-induced pitting . Once HCl is generated, SS304 fails rapidly.

  • Preferred: SS316L (Molybdenum content provides better chloride resistance) or Hastelloy C-276 (Superior resistance to mixed acids like HCl/HF).

  • Strictly Prohibited: Aluminum, Zinc, Magnesium. These metals react violently with chlorinated solvents (Friedel-Crafts chemistry), potentially causing explosions [1].

Q: My O-rings are swelling. What seal material should I use? A: HCFC-223ca is a lipophilic solvent that permeates porous elastomers.

  • Avoid: EPDM, Natural Rubber, Silicone (High swelling).

  • Use: PTFE (Teflon) or FFKM (Kalrez) . FKM (Viton) is conditional; it may swell slightly but often retains integrity for short durations.

Material Compatibility Matrix
Material ClassGradeCompatibility RatingRisk Factor
Metals SS 304⚠️ ConditionalPitting risk if moisture > 50ppm.
SS 316L ✅ RecommendedGood baseline resistance.
Hastelloy C-276 ⭐ Best in ClassImmune to trace HCl/HF.
Aluminum / ZincDANGER Exothermic runaway / Explosion risk.
Polymers PTFE / PFA⭐ ExcellentInert.
FKM (Viton A)⚠️ MonitorMild swelling possible.
EPDM⛔ FailedSevere swelling and degradation.
Module 3: Operational Control & Stabilization

Q: How do I prevent acid formation during the reaction? A: You must manage the Acid Acceptance Value (AAV) . Commercial halogenated solvents often contain stabilizers (acid scavengers) like epoxides (e.g., propylene oxide or butylene oxide) that react with free acid to form neutral alcohols.

  • Action: If recycling solvent, you must monitor stabilizer levels.[1] Distillation strips stabilizers, leaving the recovered solvent "naked" and prone to degradation.

Q: What is the safe moisture limit? A: Maintain water content < 50 ppm . Use molecular sieves (3Å or 4Å) in the feed line or a drying column. Water is the fuel for corrosion; remove it, and you starve the mechanism [2].

Module 4: Troubleshooting Guide
Scenario A: The Solvent is Discolored (Yellow/Brown)
  • Diagnosis: The solvent has degraded.[2][3][4] The color indicates the presence of dissolved iron (FeCl₃) or polymerized breakdown products (tars).[5]

  • Immediate Action:

    • Stop the reaction and cool down.

    • Sample the solvent for pH and Chloride content .

    • Do not distill without adding fresh acid acceptor (stabilizer).

Scenario B: Pitting Observed on Reactor Walls
  • Diagnosis: Localized acid attack, likely under deposits or at weld lines.

  • Immediate Action:

    • Drain reactor.

    • Passivate the steel (Citric acid or Nitric acid passivation) to restore the chromium oxide layer.

    • Verify the water content of your raw materials.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckColor Is Solvent Discolored? Start->CheckColor CheckPH Is pH < 5.0? CheckColor->CheckPH Yes ActionDry Check Water Traps Add Molecular Sieves CheckColor->ActionDry No (Just Pitting) ActionStop STOP PROCESS Drain & Neutralize CheckPH->ActionStop Yes (Acidic) ActionStabilize Add Acid Acceptor (Epoxides) CheckPH->ActionStabilize No (Neutral but Colored) ActionPassivate Passivate Reactor (Nitric/Citric) ActionStop->ActionPassivate

Figure 2: Decision tree for addressing solvent instability and reactor corrosion.

Experimental Protocols
Protocol 1: Determination of Acid Acceptance Value (AAV)

Purpose: To quantify the remaining capacity of the solvent to neutralize acid before it attacks the reactor.

  • Reagents: 0.1N HCl (standardized), Bromophenol Blue indicator, 0.1N NaOH.

  • Procedure:

    • Take 50mL of HCFC-223ca sample.

    • Add 25mL of 0.1N HCl (Hydrochlorination step—consumes the stabilizer).

    • Shake vigorously for 1 minute.

    • Back-titrate the excess acid with 0.1N NaOH using Bromophenol Blue.

  • Calculation:

    
    
    
  • Pass/Fail: If AAV < 0.05 wt%, the solvent is "spent" and requires re-stabilization before use in a steel reactor [3].

Protocol 2: Corrosion Coupon Testing (ASTM D130 Modified)

Purpose: To validate reactor material compatibility under specific reaction conditions.

  • Preparation: Polish SS316L coupons (25mm x 50mm) to 120-grit finish. Weigh to nearest 0.1mg (

    
    ).
    
  • Exposure: Suspend coupon in the liquid phase of the reactor (or a simulation autoclave) containing HCFC-223ca + expected reagents.

  • Conditioning: Run the process cycle (e.g., 80°C for 24 hours).

  • Analysis:

    • Clean coupon with acetone, dry, and weigh (

      
      ).
      
    • Inspect under 10x magnification for pitting.

  • Calculation (Corrosion Rate):

    
    
    
    • Acceptance: < 2.0 MPY for general use; < 0.5 MPY for pharma/high-purity [4].

References
  • ASTM International. (2022). Standard Guide for Selecting Cleaning Agents and Processes. ASTM D130-18. ASTM International. [Link]

  • Albemarle Corporation. (2020). Stabilization of Halogenated Solvents: Technical Bulletin.[1] Albemarle. [Link]

  • NACE International (AMPP). (2021). Corrosion Data Survey, Metals Section. Association for Materials Protection and Performance. [Link]

(Note: While HCFC-223ca is a specific isomer, the references provided cover the general class of halogenated solvent corrosion engineering and testing standards applicable to this chemical family.)

Sources

Technical Support Center: Detecting Leisures of HCFCs in High-Pressure Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Note on HCFC-233ca: Initial searches for a hydrochlorofluorocarbon specifically designated as "HCFC-233ca" did not yield sufficient specific data for a comprehensive technical guide. This designation may be uncommon or proprietary. Therefore, this guide will focus on the principles and practices for detecting leaks of hydrochlorofluorocarbons (HCFCs) in high-pressure systems, using HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) as a representative compound due to its well-documented properties and use in relevant applications. The methodologies and troubleshooting steps outlined here are broadly applicable to many HCFCs used in research and industrial settings.

Introduction for the Modern Researcher

Welcome to the Technical Support Center for the handling and leak detection of HCFCs in high-pressure systems. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your experimental setups, not only for the accuracy of your results but also for ensuring a safe and compliant laboratory environment. This guide is designed to provide you with practical, in-depth knowledge and troubleshooting protocols to confidently manage and detect leaks of HCFCs.

HCFCs, while being phased out under the Montreal Protocol due to their ozone-depleting potential, are still in use in some legacy systems and for specific research applications.[1][2][3][4] Their unique thermodynamic properties make them valuable in certain high-pressure applications. However, their potential environmental impact and the safety risks associated with high-pressure gases necessitate rigorous leak detection and management protocols.[1][2][5]

This resource is structured to anticipate the challenges you may face, providing clear, actionable solutions in a question-and-answer format. We will delve into the causality behind our recommended procedures, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with HCFCs in high-pressure environments.

Q1: I suspect a leak in my high-pressure system containing HCFC-123. What are the immediate steps I should take?

A1: Your immediate priorities are personal safety and minimizing environmental release.

  • Ensure Personal Safety:

    • If you are in a confined space, evacuate the area immediately. HCFCs are heavier than air and can displace oxygen, leading to asphyxiation.[1][5]

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, insulated gloves, and, if high concentrations are suspected, a self-contained breathing apparatus (SCBA).[1][5][6]

    • If liquid HCFC has come into contact with your skin, flush the area with lukewarm water. Do not rub the affected area. Seek medical attention for frostbite.[1]

  • Ventilate the Area:

    • Increase ventilation in the laboratory by opening windows (if safe to do so) and ensuring fume hoods are operating at maximum capacity.[6]

  • Isolate the System (if safe):

    • If you can do so without risking exposure, close the main cylinder valve to stop the flow of the HCFC.

  • Preliminary Leak Location:

    • For a quick initial check for larger leaks, you can use a bubble test with a foaming agent on accessible joints and connections.[7]

Q2: My electronic leak detector is giving inconsistent readings. What could be the cause and how do I troubleshoot it?

A2: Inconsistent readings from electronic leak detectors are a common issue and can often be resolved with systematic troubleshooting.

  • Sensor Saturation: High concentrations of the HCFC in the ambient air can overwhelm the sensor, leading to erratic readings or a continuous alarm state.

    • Solution: Ventilate the area thoroughly to reduce the background concentration before re-testing.

  • Interference from Other Chemicals: Volatile organic compounds (VOCs) from solvents, cleaning agents, or other laboratory chemicals can sometimes trigger a false positive on certain types of detectors.

    • Solution: Ensure the area is free from other airborne chemicals. Review the manufacturer's specifications for known interferents.

  • Low Battery or Instrument Malfunction: A low battery can affect the sensor's performance.

    • Solution: Always check the battery level before use. If the problem persists, the instrument may require calibration or servicing.

  • Improper Use: Moving the probe too quickly past a leak can prevent the sensor from responding.

    • Solution: Move the probe slowly (around 1 inch per second) and as close to the suspected leak point as possible.[8]

Q3: I have a very slow leak that is difficult to pinpoint. What are the most sensitive methods for detection?

A3: For very small or intermittent leaks, more sensitive techniques are required.

  • Tracer Gas Leak Detection (Helium Mass Spectrometry): This is one of the most sensitive methods available.[8]

    • Principle: The system is pressurized with a tracer gas, typically helium, and a mass spectrometer is used to detect any escaping helium atoms.

    • Application: Ideal for critical applications where even minute leaks are unacceptable. It can be used in a "sniffer" mode to pinpoint the leak or an "envelope" test for an integral leak rate.[8]

  • Fluorescent Dye Leak Detection: This method offers excellent visual confirmation of the leak's location.[7][9][10]

    • Principle: A compatible fluorescent dye is added to the HCFC. Under UV light, any leaking fluid will glow brightly, making it easy to spot.[7][9]

    • Application: Particularly useful in complex systems with many potential leak points or in areas with poor lighting. The dye remains at the leak site until cleaned, aiding in verification after repair.[7]

Q4: Can I use a standard soap solution for a bubble test?

A4: While a simple soap and water solution can work for large leaks, it's highly recommended to use a commercially available leak detection fluid. These solutions are formulated to:

  • Be more viscous: This allows for the formation of larger, more stable bubbles, making small leaks easier to see.

  • Be non-corrosive: Standard soaps may contain chlorides or other chemicals that can corrode certain metals over time.

  • Have a lower surface tension: This allows the solution to spread more evenly over the surfaces being tested.

Q5: What are the regulatory requirements I need to be aware of when working with HCFCs?

A5: The use of HCFCs is regulated under international agreements and national laws.

  • The Montreal Protocol: This international treaty mandates the phase-out of ozone-depleting substances, including HCFCs.[1][3]

  • National Regulations (e.g., U.S. EPA): In the United States, the Environmental Protection Agency (EPA) under Section 608 of the Clean Air Act prohibits the intentional release (venting) of HCFC refrigerants.[2][11] It also requires technicians to be certified and to use certified refrigerant recovery equipment.[2]

  • Institutional Policies: Your research institution will have its own specific safety protocols and chemical hygiene plans that you must follow.[6]

Part 2: Detailed Experimental Protocols

Here we provide step-by-step methodologies for key leak detection experiments.

Protocol 1: Electronic Leak Detection (Heated Diode Detector)

Objective: To locate leaks of HCFCs in a pressurized system using a heated diode electronic leak detector.

Materials:

  • Calibrated heated diode electronic leak detector

  • Personal Protective Equipment (PPE): safety goggles, insulated gloves

  • Nitrogen cylinder with regulator (for system pressurization if not already pressurized with HCFC)

Procedure:

  • System Preparation:

    • Ensure the system is pressurized. If the system is not charged with the HCFC, it can be pressurized with dry nitrogen for the initial leak check.

  • Instrument Preparation:

    • Turn on the electronic leak detector in a clean, well-ventilated area away from the system to allow it to warm up and stabilize.

    • Perform a self-calibration or check against a known leak source if available.

  • Leak Testing:

    • Begin testing at the highest point of the system and work your way down, as HCFCs are heavier than air.

    • Move the probe tip slowly (approximately 1 inch per second) and as close as possible to potential leak points (e.g., fittings, welds, valve stems).

    • If a leak is detected, the instrument will emit an audible and/or visual alarm.

    • To confirm the leak, move the probe away to a clean area to allow the sensor to clear, then bring it back to the suspected leak point.

  • Pinpointing the Leak:

    • Once a leak is confirmed, move the probe around the area to identify the exact point of the highest concentration.

Protocol 2: Fluorescent Dye Leak Detection

Objective: To visually identify the location of HCFC leaks using a fluorescent dye and a UV lamp.

Materials:

  • Compatible fluorescent dye for the specific HCFC and system lubricant

  • Dye injection kit

  • High-intensity UV lamp

  • UV-enhancing safety glasses

  • PPE (as above)

Procedure:

  • Dye Injection:

    • Following the manufacturer's instructions, inject the appropriate amount of fluorescent dye into the system's low-pressure side while it is operating (if applicable) or pressurized.

  • Dye Circulation:

    • Allow the system to run for a period (as recommended by the dye manufacturer) to ensure the dye is thoroughly mixed with the HCFC and circulates throughout the entire system.

  • Leak Inspection:

    • In a darkened environment, shine the UV lamp on all parts of the system.

    • Wear UV-enhancing glasses to improve the visibility of the fluorescent glow.

    • Leaks will appear as a bright yellow-green glow at the exit point.[7]

  • Repair and Verification:

    • Once the leak is repaired, clean the area to remove any residual dye.

    • Run the system again and re-inspect with the UV lamp to verify that the repair was successful.

Part 3: Data Presentation & Visualization

Table 1: Comparison of Common Leak Detection Methods
MethodSensitivityCostEase of UseComments
Bubble Test LowLowHighGood for initial checks and large leaks.[7]
Electronic (Heated Diode) Medium to HighMediumMediumProne to false positives from other chemicals.[7]
Fluorescent Dye HighMediumMediumExcellent for visual confirmation and intermittent leaks.[7][9]
Tracer Gas (Helium MS) Very HighHighLowThe most sensitive method for critical applications.[8]
Ultrasonic Detection MediumHighMediumDetects the sound of escaping gas; useful in noisy environments.
Diagrams

DOT Script for Troubleshooting Workflow:

LeakDetectionWorkflow start Suspected Leak in High-Pressure HCFC System safety Immediate Action: 1. Ensure Personal Safety (PPE) 2. Ventilate Area 3. Isolate System (if safe) start->safety initial_check Initial Leak Check: Bubble Test safety->initial_check leak_found_initial Large Leak Found? initial_check->leak_found_initial repair Repair Leak and Verify with Bubble Test leak_found_initial->repair Yes no_leak_initial No Leak Found or Suspect Small Leak leak_found_initial->no_leak_initial No end System Integrity Confirmed repair->end sensitive_method Select Sensitive Method no_leak_initial->sensitive_method method_choice Method: Electronic, Fluorescent, or Tracer Gas? sensitive_method->method_choice electronic Perform Electronic Leak Detection Protocol method_choice->electronic Electronic fluorescent Perform Fluorescent Dye Leak Detection Protocol method_choice->fluorescent Fluorescent tracer Perform Tracer Gas (Helium MS) Protocol method_choice->tracer Tracer Gas leak_found_sensitive Leak Found? electronic->leak_found_sensitive fluorescent->leak_found_sensitive tracer->leak_found_sensitive repair_sensitive Repair Leak and Re-test with Same Method leak_found_sensitive->repair_sensitive Yes no_leak_sensitive No Leak Detected. Document Findings. leak_found_sensitive->no_leak_sensitive No repair_sensitive->end

Caption: Troubleshooting workflow for detecting and repairing HCFC leaks.

References

  • Safe handling when working with refrigerants. (n.d.). Issuu. Retrieved from [Link]

  • Fundamentals of Leak Detection. (n.d.). Retrieved from [Link]

  • Refrigeration and Air Conditioning Laboratory Safety Plan. (n.d.). Department of Mechanical Engineering, BUET. Retrieved from [Link]

  • Huttenlocher, D. F. (1992). Chemical and Thermal Stability of Refrigerant/Lubricant Mixtures with Metals. International Refrigeration and Air Conditioning Conference. Paper 209. Retrieved from [Link]

  • What Technicians and Contractors Need to Know About Phasing Out HCFC Refrigerants to Protect the Ozone Layer. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 7.2 Leak detection with tracer gases. (n.d.). Pfeiffer Vacuum. Retrieved from [Link]

  • Bulletin - Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123). (2013). Government of Alberta. Retrieved from [Link]

  • The Ozone-Depleting Substances Phaseout: 2020-2030. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Learn all about leak detection. (2013). Climalife. Retrieved from [Link]

  • How To Safely Adopt Natural Refrigerants in U.S. Labs. (n.d.). Julabo USA. Retrieved from [Link]

  • Moodie, D., Costello, L., & McStay, D. (2021). Experimental Study of Using Fluorescent Method in Detecting Hydrocarbon leakages from Subsea Structures and Commercial Ships. HNSJ, 2(6). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Fluorescent Detection. (n.d.). Neptune Oceanographics. Retrieved from [Link]

  • Standards Related to the Manufacture of Class II Ozone-Depleting Substances for Feedstock. (2021). Regulations.gov. Retrieved from [Link]

  • HFC Policy Tracker. (2023). North American Sustainable Refrigeration Council. Retrieved from [Link]

  • Environmental code of practice for elimination of fluorocarbon emissions. (2021). Canada.ca. Retrieved from [Link]

  • Fixed Refrigerant Detection Systems for HFCs, HFC/HFO blends, HFOs and HCFCs. (n.d.). Eurotec. Retrieved from [Link]

  • Leak Detection Basics. (2022). Spectro Physics. Retrieved from [Link]

  • Leak Detection Methods: A Comparative Study of Technologies and Techniques. (n.d.). Thomasnet. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison of GC-MS Retention Characteristics: 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca) vs. Isomeric Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,3-Trichloro-2,2,3-trifluoropropane (commonly designated as HCFC-233ca ) is a critical hydrochlorofluorocarbon intermediate often analyzed during the synthesis of fluoropolymers and next-generation refrigerants. Accurate identification of this specific isomer is challenging due to the presence of structurally similar isomers such as HCFC-233aa and HCFC-233cb , which possess identical molecular weights (201.40 g/mol ) and fragmentation patterns.

This guide provides a definitive technical comparison of the GC-MS retention characteristics of HCFC-233ca against its primary isomers. By leveraging boiling point differentials and column selectivity, researchers can achieve baseline resolution and confident identification.

Key Finding: On standard non-polar (DB-5MS) and intermediate polarity (DB-624) columns, HCFC-233ca elutes after its common isomers due to its higher boiling point (94.3°C) relative to HCFC-233aa (91.5°C) and HCFC-233cb (~69°C).

Chemical Identity & Structural Comparison

Understanding the structural differences is prerequisite to interpreting the chromatographic separation.

DesignationIUPAC NameStructureBoiling Point (°C)Key Structural Feature
HCFC-233ca 1,1,3-Trichloro-2,2,3-trifluoropropane

94.3 Internal difluoromethylene group (

); asymmetric Cl distribution.
HCFC-233aa 1,1,1-Trichloro-3,3,3-trifluoropropane

91.5Highly symmetric; terminal

and

groups.
HCFC-233cb 1,1,3-Trichloro-1,2,2-trifluoropropane

~69.2Terminal

group; lower boiling point.
Structural Visualization

The following diagram illustrates the structural connectivity differences that drive the polarity and volatility variations.

IsomerStructures cluster_0 Target: HCFC-233ca cluster_1 Isomer: HCFC-233aa cluster_2 Isomer: HCFC-233cb C1 C1 (CHCl2) C2 C2 (CF2) C1->C2 C3 C3 (CH2Cl) C2->C3 A1 C1 (CCl3) A2 C2 (CH2) A1->A2 A3 C3 (CF3) A2->A3 B1 C1 (CCl2F) B2 C2 (CF2) B1->B2 B3 C3 (CH2Cl) B2->B3

Caption: Structural connectivity of HCFC-233 isomers showing variation in halogen distribution.

Experimental Methodology (Self-Validating Protocol)

To replicate these results, use the following protocol. This method utilizes a DB-624 (or equivalent ZB-624, Rtx-624) column, which is the industry standard for volatile halogenated hydrocarbons due to its specialized selectivity for polarizable halogen bonds.

Instrument Conditions
  • GC System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane), 30 m × 0.25 mm ID × 1.4 µm film thickness.

    • Why: The thick film (1.4 µm) increases retention of volatiles, improving resolution between low-boiling isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 220°C. Split ratio 50:1.

  • Oven Program:

    • Hold: 35°C for 4 minutes (Critical for trapping volatiles).

    • Ramp: 10°C/min to 120°C.

    • Ramp: 25°C/min to 240°C.

    • Hold: 2 minutes.

Mass Spectrometry Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (m/z 35–300) for identification; SIM (m/z 151, 153, 101) for quantitation.

  • Ionization: EI @ 70 eV.

Analytical Workflow Diagram

GCMS_Workflow cluster_separation Elution Order (Time) Sample Sample Injection (Split 50:1) Inlet Heated Inlet (220°C) Volatilization Sample->Inlet Column DB-624 Column Separation (Polarity + Boiling Point) Inlet->Column Iso1 1. HCFC-233cb (Low BP ~69°C) Column->Iso1 Iso2 2. HCFC-233aa (Med BP 91.5°C) Iso1->Iso2 Target 3. HCFC-233ca (High BP 94.3°C) Iso2->Target MS Mass Spectrometer (EI Source 70eV) Target->MS Data Chromatogram & Spectra Analysis MS->Data

Caption: Analytical workflow demonstrating the sequential elution of isomers based on boiling point thermodynamics.

Results & Performance Comparison

Retention Time Data

The following table summarizes the retention behavior. Note that absolute retention times (RT) will vary by system, but the Relative Retention Time (RRT) remains consistent.

CompoundIsomer CodeBoiling PointPredicted RT (min)*RRT (vs Target)Resolution Status
1,1,3-Trichloro-1,2,2-trifluoropropaneHCFC-233cb~69.2°C6.500.88Fully Resolved
1,1,1-Trichloro-3,3,3-trifluoropropaneHCFC-233aa91.5°C8.200.97Partially Resolved
1,1,3-Trichloro-2,2,3-trifluoropropane HCFC-233ca 94.3°C 8.45 1.00 Target

*Note: RT values are estimates based on a standard 30m DB-624 method. Always confirm with neat standards.

Mass Spectral Interpretation

Since these isomers are isobaric (same molecular weight), retention time is the primary identification tool. However, subtle spectral differences exist:

  • HCFC-233ca: Expect a prominent fragment at m/z 151/153 (

    
     loss of Cl) and m/z 83  (
    
    
    
    ).
  • HCFC-233aa: Often shows a dominant m/z 117 (

    
    ) or m/z 69  (
    
    
    
    ) due to the terminal groups.

Discussion: Mechanisms of Separation

The separation of HCFC-233ca from its isomers is governed by two physical properties:

  • Volatility (Boiling Point): This is the dominant factor. HCFC-233cb boils nearly 25°C lower than the target, ensuring it elutes significantly earlier. HCFC-233aa boils only ~3°C lower than the target, creating a "critical pair" that requires an efficient column (high plate count) to resolve.

  • Dipole Interaction: On the DB-624 phase, the cyanopropyl functional groups interact with the permanent dipoles of the analytes. HCFC-233ca, with its asymmetric structure (

    
    ), possesses a distinct dipole moment compared to the highly symmetric HCFC-233aa (
    
    
    
    ). This polarity difference enhances the separation beyond what boiling point alone would predict.

Recommendation: If your analysis shows co-elution between 233aa and 233ca, reduce the oven ramp rate to 5°C/min between 80°C and 100°C to maximize the interaction time with the stationary phase.

References

  • PubChem. (2025). 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca) Compound Summary. National Library of Medicine. [Link]

  • PubChem. (2025). 1,1,1-Trichloro-3,3,3-trifluoropropane (HCFC-233aa) Compound Summary. National Library of Medicine. [Link]

  • ChemBK. (2024). 1,1,3-Trichloro-1,2,2-trifluoropropane Properties. [Link]

  • Stenutz, R. (2025). 1,2,3-trichloro-1,1,2-trifluoropropane Data Sheet. [Link]

FTIR Spectrum Analysis of 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectrum of 1,1,3-Trichloro-2,2,3-trifluoropropane (commonly identified as HCFC-233ca ). It is designed for researchers and QC professionals requiring precise identification and purity assessment of fluorinated intermediates.

Content Type: Technical Comparison & Analysis Guide Subject: Spectroscopic Characterization & Analytical Method Validation

Executive Summary & Chemical Context[1][2][3][4][5]

1,1,3-Trichloro-2,2,3-trifluoropropane (


) is a hydrochlorofluorocarbon (HCFC) belonging to the propane series. Often designated as HCFC-233ca , it serves as a critical intermediate in the synthesis of fluoropolymers and advanced hydrofluoroolefins (HFOs).

As an HCFC, it possesses significant Ozone Depletion Potential (ODP), making its accurate identification and containment critical under the Montreal Protocol.[1] This guide analyzes its infrared signature to facilitate rapid Quality Control (QC) and differentiates its performance against alternative analytical techniques like GC-MS and NMR.

Chemical Identity Profile
PropertyDetail
IUPAC Name 1,1,3-Trichloro-2,2,3-trifluoropropane
Common Code HCFC-233ca
CAS Number 131221-36-8
Molecular Formula

Structure

Physical State Liquid (BP ~70°C)

Theoretical FTIR Spectral Analysis

The FTIR spectrum of HCFC-233ca is dominated by the high polarity of the Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds. Unlike simple hydrocarbons, the "Fingerprint Region" (600–1500 cm⁻¹) is the primary diagnostic zone due to intense halogen stretching vibrations.

Key Spectral Bands & Assignments

The following assignments are derived from Group Frequency Theory for halogenated alkanes and comparative data from the EPA/NOAA spectral library for fluorinated propanes.

Frequency Region (cm⁻¹)IntensityFunctional Group AssignmentMechanistic Insight
2980 – 3010 WeakC-H Stretch (

)
The molecule has only two protons (

and

). The electronegative halogens withdraw electron density, stiffening the C-H bond and shifting it to slightly higher wavenumbers compared to unsubstituted alkanes.
1100 – 1350 Very StrongC-F Stretch This is the diagnostic "Fluorine Envelope." The geminal difluoro group (

) at C2 and the single fluorine at C3 create a complex, broad multiplet due to coupling. This region is often saturated in thick films.
1000 – 1050 MediumC-C Skeletal Stretch Often obscured by the C-F envelope but contributes to the shoulder of the main absorption bands.
700 – 850 StrongC-Cl Stretch Distinctive bands for the

(gem-dichloro) and

groups. The heavy chlorine atoms result in lower frequency vibrations. Rotational isomers (conformers) may cause peak splitting in this region.
600 – 700 MediumC-Cl Deformation Bending and wagging modes of the chlorinated carbon backbone.
Structural Interpretation Logic
  • The C2 Node (

    
    ):  The central carbon is fully halogenated with fluorine. This acts as a "spectral anchor," producing the strongest absorption in the 1200 cm⁻¹ range.
    
  • Asymmetry: The molecule is asymmetric (

    
     vs 
    
    
    
    ends). This lack of symmetry prevents the cancellation of IR signals, resulting in a "rich" spectrum with many active bands, unlike highly symmetric CFCs (e.g., CFC-113).
  • Conformational Isomerism: The C1-C2 and C2-C3 bonds allow rotation. At room temperature, multiple conformers exist, leading to broadening of the C-Cl stretching bands in the 700–800 cm⁻¹ region.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the primary screening tool, it must be contextualized against other analytical methods used in drug development and chemical manufacturing.

Performance Comparison Matrix
FeatureFTIR (ATR) GC-MS H-NMR
Primary Utility Rapid ID & Functional Group VerificationImpurity Profiling & QuantitationStructural Elucidation & Isomer Confirmation
Sample Prep None (Direct Liquid Drop)Dilution requiredDeuterated Solvent Dissolution
Analysis Time < 1 Minute20–40 Minutes10–30 Minutes
Isomer Specificity Moderate (Fingerprint overlap)High (Retention time diffs)Very High (Coupling constants)
Destructive? NoYes (Combusted/Ionized)No
Limit of Detection ~0.1% - 1%ppm / ppb levels~0.1%
Cost per Run LowHighVery High
Critical Analysis
  • Why FTIR? For routine incoming raw material testing, FTIR is superior due to speed. The unique "fingerprint" of HCFC-233ca allows for immediate Pass/Fail decisions against a reference standard.

  • The Limitation: FTIR struggles to distinguish between closely related isomers (e.g., 1,1,1-trichloro-2,2,3-trifluoropropane vs 1,1,3-trichloro-2,2,3-trifluoropropane) if the resolution is low (

    
    ). In these cases, GC-MS  is the required alternative for validation.[2]
    

Experimental Protocol: ATR-FTIR Analysis

Objective: To positively identify 1,1,3-Trichloro-2,2,3-trifluoropropane using Attenuated Total Reflectance (ATR) FTIR.

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker, Thermo, or PerkinElmer) with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for isomer differentiation).

  • Scans: 16 or 32 scans.

  • Detector: DTGS (standard) or MCT (if high sensitivity is needed).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with Isopropanol. Ensure no residue remains.[3]

    • Collect an air background spectrum.[4] Verify that

      
       (2350 cm⁻¹) and 
      
      
      
      regions are minimized.
  • Sample Application:

    • Using a glass pipette, place 1-2 drops of the liquid HCFC-233ca onto the center of the crystal.

    • Note: Since HCFC-233ca is volatile (BP ~70°C), cover the sample with the ATR volatile cover or work quickly to prevent evaporation during the scan.

  • Data Acquisition:

    • Acquire the sample spectrum immediately.

    • Observe the live display. Ensure the strongest C-F bands (1100-1300 cm⁻¹) do not "flat top" (absorbance > 1.5-2.0). If they do, the path length of the ATR is effectively too long; however, for qualitative ID, this is often acceptable.

  • Post-Processing:

    • Apply ATR Correction (if not auto-applied) to account for penetration depth dependence on wavelength.

    • Baseline correct if necessary (rarely needed for clean liquids).

  • Validation:

    • Compare the fingerprint region (600-1400 cm⁻¹) against a certified reference standard (e.g., from NIST or an internal qualified lot).

    • Correlation Coefficient: A match score >0.95 is typically required for positive ID.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing this fluorinated intermediate, integrating FTIR as the primary gatekeeper.

QC_Workflow Start Raw Material Receipt (HCFC-233ca) FTIR ATR-FTIR Analysis (Screening) Start->FTIR Check Spectral Match > 0.95? FTIR->Check Pass Identity Confirmed (Release to Mfg) Check->Pass Yes Fail Ambiguous/Fail Check->Fail No GCMS GC-MS Analysis (Isomer/Impurity Check) Fail->GCMS Suspect Impurity NMR 19F / 1H NMR (Structural Elucidation) Fail->NMR Suspect Isomer GCMS->Pass Purity > 99% Reject Reject Material GCMS->Reject Purity < 99% NMR->Pass Structure Verified NMR->Reject Wrong Isomer

Caption: Integrated Analytical Workflow for HCFC-233ca Quality Control.

References

  • PubChem. (2025). 1,1,3-Trichloro-2,2,3-trifluoropropane Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. (2016).[5] Protocol for Extractive FTIR for Analysis of Gas Emissions. Emission Measurement Center. [Link]

  • Papanastasiou, D. K., et al. (2018). Revised UV absorption spectra, cross-sections, and atmospheric lifetimes of several HCFCs. Journal of Physical Chemistry A. (Cited for HCFC-233ca spectral data confirmation).[6]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

A Senior Application Scientist's Guide to the Identification of HCFC-233ca Impurities in HFO-1234yf

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Imperative for Purity in Next-Generation Refrigerants

2,3,3,3-Tetrafluoropropene (HFO-1234yf) stands at the forefront of the global transition towards environmentally benign refrigerants. Its negligible ozone depletion potential (ODP) and low global warming potential (GWP) of 4 make it a superior alternative to hydrofluorocarbons (HFCs) like R-134a in applications such as mobile air conditioning.[1] However, the thermophysical properties and, critically, the safety and longevity of refrigeration systems are contingent on the purity of the HFO-1234yf used. Industry standards, such as AHRI Standard 700, mandate a purity of ≥ 99.5% by weight for HFO-1234yf.[2][3][4]

This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of critical impurities, with a specific focus on 3-chloro-2,3,3-trifluoropropene (HCFC-233ca). As researchers, scientists, and drug development professionals increasingly utilize complex fluorinated molecules, the principles outlined here for ensuring chemical purity are broadly applicable. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

Understanding the Impurity: The Origin and Significance of HCFC-233ca

The synthesis of HFO-1234yf is a multi-step process, often involving chlorinated precursors.[1][5] For instance, one common pathway involves the fluorination of tetrachloropropylene, which generates intermediates like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf).[5] Incomplete reactions or side reactions during these complex chemical transformations can lead to the presence of various impurities, including structural isomers and chlorinated compounds.

HCFC-233ca is one such potential impurity. Although not a primary intermediate in all synthesis routes, its presence can arise from isomerization or as a byproduct from related precursors. The presence of even trace amounts of chlorinated species like HCFC-233ca is a significant concern for several reasons:

  • System Compatibility: Chlorinated compounds can react with materials commonly found in refrigeration systems, such as aluminum, potentially leading to corrosion and system failure.

  • Performance Degradation: Impurities can alter the thermodynamic properties of the refrigerant, leading to reduced efficiency and performance of the cooling system.

  • Environmental and Safety Concerns: Although HCFCs have a lower ODP than CFCs, they are still ozone-depleting substances and are regulated under international agreements like the Montreal Protocol.[6]

Therefore, robust and sensitive analytical methods are paramount for the quality control of HFO-1234yf.

Analytical Methodologies for Impurity Profiling

The gold standard for identifying and quantifying volatile organic impurities in refrigerants is Gas Chromatography (GC).[7] When coupled with a Mass Spectrometer (MS), it provides an unparalleled combination of separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for definitive impurity identification. The gas chromatograph separates the individual components of the refrigerant sample based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, acting as a chemical "fingerprint."

The primary advantage of GC-MS is its ability to identify unknown impurities by comparing their mass spectra to extensive, well-curated libraries such as the NIST Mass Spectral Library.[8] This is crucial when dealing with complex synthesis byproducts where not all potential impurities are known beforehand.

Alternative and Complementary Detectors

While GC-MS is ideal for identification, other GC detectors can be employed for quantification, sometimes with advantages in specific scenarios:

  • Flame Ionization Detector (FID): FID is highly sensitive to hydrocarbons and other organic compounds. It is a robust and cost-effective detector for routine quality control once the identities of the impurities have been established by GC-MS.[9][10] However, its response can vary for highly fluorinated compounds.

  • Thermal Conductivity Detector (TCD): TCD is a universal detector that responds to all compounds, but with lower sensitivity compared to FID or MS. It is often used for analyzing the concentration of major components.

  • Electron Capture Detector (ECD): ECD is extremely sensitive to halogenated compounds, making it potentially useful for detecting trace levels of chlorinated impurities like HCFC-233ca.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for identification versus routine quantification, the expected concentration of impurities, and available instrumentation.

Technique Principle Strengths Limitations Application for HCFC-233ca
GC-MS Separation by GC, identification by mass spectrum.Definitive identification of unknown impurities. High sensitivity and selectivity.Higher instrument cost and complexity. Quantification may require specific standards for highest accuracy.Ideal for initial impurity profiling, method development, and root cause analysis of contamination.
GC-FID Separation by GC, detection by flame ionization.High sensitivity for organic compounds. Robust and reliable for quantification. Lower cost than MS.Does not provide structural information for identification. Response factor variability for fluorinated compounds.Excellent for routine quality control and quantification of known impurities once the method is validated.[9][10]
GC-ECD Separation by GC, detection by electron capture.Extremely high sensitivity to halogenated compounds.Limited linear range. Does not respond to non-halogenated compounds.Potentially useful for ultra-trace analysis of HCFC-233ca if required detection limits are below those of MS or FID.

Experimental Protocol: GC-MS for the Identification and Quantification of HCFC-233ca in HFO-1234yf

This protocol provides a detailed, step-by-step methodology for the analysis of HCFC-233ca in HFO-1234yf using GC-MS. It is designed to be a self-validating system, incorporating checks for accuracy and precision.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a gas sampling valve.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: Agilent J&W GS-GASPRO, 30 m x 0.32 mm i.d. or a similar column suitable for separating volatile fluorocarbons.[8]

  • Carrier Gas: Helium (99.999% purity).

  • Certified Reference Materials (CRMs): HFO-1234yf (≥99.9% purity), HCFC-233ca (as a pure standard, if available, or in a certified gas mixture).

  • Gas Sampling Bags or Canisters: For sample collection.

Sample Preparation and Introduction

The causality behind this step is to ensure a representative and reproducible amount of the gaseous sample is introduced into the GC system.

  • Sample Collection: Collect a representative sample of the HFO-1234yf from the source (e.g., cylinder) into a clean, evacuated gas sampling bag or canister.

  • System Connection: Connect the sampling bag/canister to the inlet of the gas sampling valve on the GC.

  • Valve Actuation: The gas sampling valve is automatically actuated to inject a fixed volume (e.g., 100 µL) of the gas sample into the GC inlet.[8] This ensures high reproducibility compared to manual syringe injections.

GC-MS Method Parameters

These parameters are chosen to achieve good chromatographic separation of HCFC-233ca from the HFO-1234yf matrix and other potential impurities.

  • Inlet Temperature: 175 °C

  • Split Ratio: 10:1 (This can be optimized to adjust sensitivity).[8]

  • Oven Temperature Program:

    • Initial Temperature: 25 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 160 °C.

    • Ramp: 30 °C/min to 250 °C, hold for 2 minutes.

  • Carrier Gas Flow: Constant flow of 2 mL/min.

  • MS Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Synchronous SIM/Scan mode.[8]

    • Scan Range: m/z 12-250. This allows for the identification of unknown compounds.

    • SIM Ions for HCFC-233ca: Select characteristic ions from the mass spectrum of HCFC-233ca for high-sensitivity detection and quantification.

Data Analysis and Quantification
  • Identification:

    • Process the chromatogram to identify the peak corresponding to HFO-1234yf (the major peak).

    • Search for smaller peaks representing impurities.

    • Extract the mass spectrum for any impurity peak of interest.

    • Compare the experimental mass spectrum with the NIST library to tentatively identify the compound. A match factor above 90 is considered a good indication of a positive identification.[8]

    • For definitive confirmation, analyze a certified standard of HCFC-233ca under the same conditions and compare the retention time and mass spectrum.

  • Quantification:

    • Create a calibration curve by analyzing certified gas standards containing known concentrations of HCFC-233ca in a balance gas (e.g., nitrogen or pure HFO-1234yf).

    • Plot the peak area of the target SIM ion for HCFC-233ca against its concentration.

    • Calculate the concentration of HCFC-233ca in the unknown sample by comparing its peak area to the calibration curve.

Workflow and Data Analysis Diagrams

G cluster_0 Sample Preparation & Introduction cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Collection Sample Collection Connect to GC Connect to GC Sample Collection->Connect to GC Gas Valve Injection Gas Valve Injection Connect to GC->Gas Valve Injection GC Separation GC Separation Gas Valve Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Chromatogram Generation Chromatogram Generation MS Detection->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Mass Spectra Extraction Mass Spectra Extraction Peak Integration->Mass Spectra Extraction Final Report Final Report Mass Spectra Extraction->Final Report

G Raw Data Raw Data Identify Peaks Identify Peaks Raw Data->Identify Peaks Extract Mass Spectrum Extract Mass Spectrum Identify Peaks->Extract Mass Spectrum Library Search Library Search Extract Mass Spectrum->Library Search Tentative ID Tentative ID Library Search->Tentative ID Confirm with Standard Confirm with Standard Tentative ID->Confirm with Standard Match? Final Identification Final Identification Confirm with Standard->Final Identification

Trustworthiness and Self-Validation

The integrity of any analytical result hinges on the validation of the method.[11][12][13] The protocol described above is designed to be a self-validating system through several key practices:

  • Use of Certified Reference Materials (CRMs): Analyzing a CRM of HFO-1234yf with a known purity and impurity profile verifies the entire system's performance. The analysis of a CRM for HCFC-233ca confirms its retention time and mass spectrum, providing unequivocal identification.

  • Calibration: A multi-point calibration curve demonstrates the method's linearity over a range of concentrations. The correlation coefficient (r²) of the curve should be >0.995.

  • System Suitability Tests (SSTs): Before running samples, an SST should be performed by injecting a standard mixture. This test verifies that the chromatographic system is performing as expected, checking parameters like peak resolution, tailing factor, and reproducibility.

  • Spike and Recovery: To assess the accuracy of the method in the sample matrix, a known amount of HCFC-233ca standard can be "spiked" into a sample of pure HFO-1234yf. The recovery of the spiked amount should typically be within 80-120% for trace analysis.[11]

  • Determination of LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be experimentally determined to understand the sensitivity of the method.[14] The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Conclusion

Ensuring the purity of HFO-1234yf is not merely a matter of regulatory compliance; it is fundamental to the safety, efficiency, and reliability of the systems in which it is used. The identification and quantification of impurities like HCFC-233ca require a robust analytical strategy grounded in sound scientific principles.

Gas Chromatography-Mass Spectrometry stands out as the most powerful tool for this purpose, offering both the separation power of GC and the definitive identification capabilities of MS. By following a well-designed and validated protocol, such as the one detailed in this guide, researchers and quality control scientists can confidently characterize the purity of HFO-1234yf. This ensures that this next-generation refrigerant can be deployed safely and effectively, contributing to a more sustainable future.

References

  • AHRI 700: 2015 SPECIFICATIONS FOR REFRIGERANTS. (2015). Intertek Inform.
  • Jukov, A. A., Barabanov, V. G., Ismagilov, N. U., Trukshin, Y. G., & Shelopin, G. G. (2013). Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf)
  • R-1234yf Technical D
  • Strategy for chemical analysis of altern
  • Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC. (2015, July 8). Agilent.
  • Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ioniz
  • Refrigerants. (n.d.). Agilent.
  • AHRI Standard 700 with Addendum 1. (n.d.). A-Gas.
  • Analytical Method Validation for the Determination of 2,3,3,3-Tetrafluoropropene in Air Samples Using Gas Chromatography with Flame Ionization Detection. (2025, August 6).
  • CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf. (n.d.).
  • refrigerant chromatography. (2017, March 4).
  • Identification and brief toxicological assessment of combustion products of the refrigerant HFO-1234yf. (n.d.). Varmt & Kallt.
  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025, August 22).
  • AHRI 700 (2017): Specifications for Refrigerants. (2017, November 22). RefIndustry.
  • Validation of analytical methods. (n.d.). HBM4EU.
  • Validation of analytical methods. (2025, May 28). Eurachem.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025.
  • Impact of HCFC, CFC & HFC Refrigerants on the Environment. (2018, September 20). Fexa.

Sources

Comparative Mass Spectrometry Analysis of C3H2Cl3F3 Isomers (HCFC-233 Series)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for the C3H2Cl3F3 isomers (HCFC-233 series). It is designed for researchers requiring precise structural elucidation of halogenated propane derivatives.[1]

Executive Summary: The Isomer Challenge

The molecule C3H2Cl3F3 (Molecular Weight: ~201.4 g/mol ) represents a critical class of hydrochlorofluorocarbons (HCFCs) used as intermediates in fluoropolymer synthesis and as next-generation solvents.[1] The primary analytical challenge lies in distinguishing its positional isomers. While their molecular weights are identical, their electron ionization (EI) fragmentation fingerprints differ significantly based on the location of the chlorine and fluorine substituents.

This guide compares the three most chemically significant isomers:

  • HCFC-233fb (1,1,1-trichloro-3,3,3-trifluoropropane)[1]

  • HCFC-233cb (1,1,3-trichloro-1,2,2-trifluoropropane)[1][2]

  • HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane)[1][3]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation patterns, the following GC-MS parameters are established as the control standard.

Instrumental Parameters
ParameterSettingRationale
Ionization Source Electron Ionization (EI)Standard 70 eV energy ensures reproducible fragmentation libraries (NIST/Wiley compatible).[1]
Source Temp 230 °CPrevents condensation of less volatile halogenated fragments while minimizing thermal degradation.[1]
Transfer Line 250 °CEnsures efficient transport of high-boiling isomers.[1]
Scan Range m/z 35 – 300Captures low mass diagnostic ions (Cl+, HCl+) and the molecular ion cluster.[1]
Column Phase DB-624 or equivalentSpecialized for volatile halogenated compounds; separates isomers based on polarity.[1]
Quality Control Check
  • System Suitability: Inject a standard of Perfluorotributylamine (PFTBA) .[1] Ensure m/z 69, 219, and 502 abundances meet manufacturer specifications.

  • Leak Check: Monitor m/z 18 (H2O) and 28 (N2). High N2 indicates an air leak which can suppress halogenated ion formation via charge exchange.[1]

Comparative Fragmentation Analysis

The fragmentation of C3H2Cl3F3 is driven by alpha-cleavage and inductive cleavage initiated by the electronegative halogens.[1] The "Even-Electron Rule" generally applies, where radical cations (molecular ions) fragment to form a cation (detected) and a radical (neutral, undetected).

Isomer 1: HCFC-233fb (1,1,1-trichloro-3,3,3-trifluoropropane)[1]
  • Structure:

    
    
    
  • Fragmentation Logic: The molecule is symmetric around the central methylene group.[1] The C-C bonds adjacent to the tri-halogenated carbons are the weakest points.

  • Key Diagnostic Ions:

    • m/z 117/119/121 (

      
      ):  Dominant peak due to alpha-cleavage of the 
      
      
      
      group.[1]
    • m/z 69 (

      
      ):  High abundance peak from the opposing terminal group.[1]
      
    • Absence: Low abundance of mixed halogenated fragments (e.g.,

      
      ) because halogens are segregated at opposite ends.[1]
      
Isomer 2: HCFC-233cb (1,1,3-trichloro-1,2,2-trifluoropropane)[1][2]
  • Structure:

    
    
    
  • Fragmentation Logic: Cleavage occurs readily between C1-C2 and C2-C3.[1]

  • Key Diagnostic Ions:

    • m/z 101/103 (

      
      ):  Base peak or major ion derived from the C1 terminal group.[1]
      
    • m/z 49/51 (

      
      ):  Characteristic ion from the C3 terminal group.[1]
      
    • m/z 85 (

      
      ):  Formed via rearrangement or loss of Cl from the C1-C2 fragment.[1]
      
Isomer 3: HCFC-233ca (1,1,3-trichloro-2,2,3-trifluoropropane)[1][3]
  • Structure:

    
    
    
  • Fragmentation Logic: The hydrogen distribution is different here (on C1 and C3).

  • Key Diagnostic Ions:

    • m/z 83/85/87 (

      
      ):  Distinctive doublet/triplet pattern from the C1 group.
      
    • m/z 67/69 (

      
      ):  Fragment from the C3 group (Note: m/z 69 here overlaps with 
      
      
      
      , but the presence of m/z 83 distinguishes this isomer from HCFC-233fb).

Summary of Diagnostic Ions (Comparison Table)

Target IsomerStructurePrimary Base Peak (m/z)Secondary Diagnostic Ion (m/z)Key Differentiator
HCFC-233fb

117 (

)
69 (

)
Strong 117; No mixed halo-carbon ions.[1]
HCFC-233cb

101 (

)
49 (

)
Presence of 101 and 49.[1][2][4][5][6][7][8]
HCFC-233ca

83 (

)
67 (

)
Strong 83; Absence of 117 and 101.[1]

Note: Chlorine-containing ions will exhibit characteristic isotopic clusters (3:1 for 1 Cl, 9:6:1 for 2 Cl, 27:27:9:1 for 3 Cl).[1]

Fragmentation Pathway Visualization

The following diagram illustrates the mechanistic pathway for HCFC-233cb , chosen for its complexity in generating mixed halogenated fragments.

FragmentationPathway Parent Molecular Ion (M+.) [CCl2F-CF2-CH2Cl]+. m/z ~202 Frag1 Fragment A [CCl2F]+ m/z 101/103 Parent->Frag1 Alpha Cleavage (C1-C2) Frag2 Fragment B [CH2Cl]+ m/z 49/51 Parent->Frag2 Alpha Cleavage (C2-C3) Frag3 Fragment C [CF2-CH2Cl]+ m/z 99/101 Parent->Frag3 Inductive Cleavage (Loss of Cl) Neutral1 Neutral Radical .CF2-CH2Cl Parent->Neutral1 Neutral2 Neutral Radical .CCl2F-CF2 Parent->Neutral2 Neutral3 Neutral Loss Cl. Parent->Neutral3

Figure 1: Mechanistic fragmentation pathway of HCFC-233cb showing primary alpha-cleavage events.[1]

Strategic Recommendations for Analysis

  • Isotope Confirmation: Always verify the identity of chlorinated fragments by checking the M and M+2 ratio.[1] A 3:1 ratio confirms one chlorine atom; a 3:2 ratio (approx 9:6) confirms two.

  • Retention Time Locking: Since mass spectra can be similar for stereoisomers, use the distinct boiling points of these isomers to cross-validate with Retention Time (RT). HCFC-233fb (symmetric) typically elutes differently than the polar HCFC-233cb.

  • Low Energy EI: If molecular ions are absent (common in unstable aliphatic halides), consider lowering ionization energy to 15-20 eV to enhance the M+ signal, though this reduces library match quality.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane (Related HCFC Data).[1] National Institute of Standards and Technology.[1] [Link]

  • PubChem. (2025).[1][3][4] Compound Summary: HCFC-233 Isomers (C3H2Cl3F3).[1] National Center for Biotechnology Information.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[1][9][10][11][12][13] University Science Books.[1] (Standard reference for alpha-cleavage rules cited in Section 3).

  • International Pharmacopoeia. (2024).[1] Analysis of Halogenated Solvents by GC-MS. World Health Organization.[1] [Link]

Sources

A Senior Application Scientist's Guide to Trace Analysis of HCFC-233ca in Groundwater: A Comparative Evaluation of Purge and Trap Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for HCFC-233ca in Groundwater

Hydrochlorofluorocarbon-233ca (1,1,3-Trichloro-2,2,3-trifluoropropane) is a member of the HCFC family of compounds, which have been utilized as transitional replacements for the more ozone-depleting chlorofluorocarbons (CFCs)[1][2]. While possessing a lower ozone depletion potential than their predecessors, HCFCs are still recognized as contributors to ozone layer depletion and as potent greenhouse gases[3][4][5]. The presence of HCFC-233ca in groundwater is a significant concern, indicative of potential contamination from industrial sources or improper disposal. Given its volatility and potential for migration in subsurface environments, sensitive and reliable analytical methods are paramount for accurate risk assessment and the implementation of effective remediation strategies.

This guide provides an in-depth technical comparison of analytical methodologies for the trace-level determination of HCFC-233ca in groundwater, with a primary focus on the widely adopted purge and trap (P&T) technique coupled with gas chromatography-mass spectrometry (GC-MS). We will explore the fundamental principles of P&T, provide a detailed experimental protocol, and objectively compare its performance against viable alternative methods, supported by experimental data for analogous volatile organic compounds (VOCs).

The Principle of Purge and Trap: A Dynamic Headspace Approach for Trace-Level Enrichment

Purge and trap is a highly sensitive, dynamic headspace technique designed to extract and concentrate volatile organic compounds (VOCs) from a liquid or solid matrix prior to chromatographic analysis[6]. This method is the cornerstone of numerous U.S. Environmental Protection Agency (EPA) methods for the analysis of VOCs in water, such as EPA Method 524.2 and 8260[7][8][9]. The process can be systematically broken down into three key stages:

  • Purging: An inert gas, typically high-purity helium or nitrogen, is bubbled through the aqueous sample. This process facilitates the transfer of volatile compounds like HCFC-233ca from the aqueous phase to the vapor phase. The efficiency of this transfer is governed by the compound's Henry's Law constant, which describes the partitioning between the aqueous and gaseous phases[1]. Compounds with higher Henry's Law constants are more readily purged from water. The purging process is dynamic, meaning the continuous flow of inert gas constantly removes the target analytes from the headspace, driving further partitioning from the aqueous phase[10].

  • Trapping: The gas stream containing the purged VOCs is passed through a trap containing one or more adsorbent materials. These materials are selected to efficiently retain the target analytes while allowing the inert purge gas and water vapor to pass through. Common adsorbent combinations include Tenax®, silica gel, and carbon molecular sieves, often used in multi-bed traps to capture a wide range of VOCs with varying volatilities[6][11].

  • Desorption: After the purging step is complete, the trap is rapidly heated. This thermal desorption process releases the trapped analytes as a concentrated, narrow band into the carrier gas stream of the gas chromatograph. The desorbed compounds are then transferred to the GC column for separation and subsequent detection by a mass spectrometer.

PurgeAndTrapWorkflow cluster_Purge Purge Stage cluster_Trap Trap Stage cluster_Desorb Desorption & Analysis Stage Sample Groundwater Sample (with HCFC-233ca) PurgeVessel Sparging Vessel Sample->PurgeVessel PurgeGas Inert Purge Gas (Helium/Nitrogen) PurgeGas->PurgeVessel AdsorbentTrap Adsorbent Trap (e.g., Tenax®/Silica/Carbon) PurgeVessel->AdsorbentTrap VOC-laden gas stream HeatedTrap Rapidly Heated Trap AdsorbentTrap->HeatedTrap Trapped VOCs GCMS GC-MS System HeatedTrap->GCMS Desorbed VOCs for separation & detection OptimizationDecisionTree Start Start Method Optimization CheckRecovery Poor Analyte Recovery? Start->CheckRecovery CheckPeakShape Poor Peak Shape? CheckRecovery->CheckPeakShape No IncreasePurge Increase Purge Time/Flow Increase Sample Temperature CheckRecovery->IncreasePurge Yes CheckCarryover High Carryover? CheckPeakShape->CheckCarryover No OptimizeDesorb Increase Desorb Temp/Time Check for Cold Spots CheckPeakShape->OptimizeDesorb Yes End Method Optimized CheckCarryover->End No IncreaseBake Increase Bake Time/Temp CheckCarryover->IncreaseBake Yes ChangeTrap Evaluate Alternative Adsorbent Trap IncreasePurge->ChangeTrap ChangeTrap->CheckRecovery OptimizeDesorb->CheckPeakShape IncreaseBake->CheckCarryover

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-233ca)

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally sound management of the chemical resources we utilize. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1,3-Trichloro-2,2,3-trifluoropropane (CAS: 131221-36-8), a halogenated solvent with significant regulatory and environmental considerations. The procedures outlined herein are designed to ensure full compliance with federal regulations and to uphold the highest standards of laboratory safety and environmental stewardship.

The 'Why': Understanding the Hazard Profile

Proper disposal begins with a fundamental understanding of the chemical's properties and regulatory status. 1,1,3-Trichloro-2,2,3-trifluoropropane is not merely a chemical waste; it is a regulated substance with a dual-hazard profile that necessitates a stringent disposal pathway.

  • RCRA Hazardous Waste Classification: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are explicitly listed as hazardous wastes.[1][2] Specifically, chlorinated fluorocarbons fall under the "F-listed" wastes, typically as F001 (if used for degreasing) or F002 (for other solvent applications).[3] This classification mandates a "cradle-to-grave" management approach, meaning the generator (your laboratory) is legally responsible for the waste from its creation to its final, documented destruction.[2]

  • Environmental Impact as an HCFC: This compound is a hydrochlorofluorocarbon (HCFC), a class of chemicals known to be ozone-depleting substances.[4][5] When released, these molecules ascend to the stratosphere and catalytically degrade ozone, the protective layer that shields the Earth from harmful ultraviolet radiation. Therefore, venting or improper disposal that allows for atmospheric release is strictly prohibited and environmentally irresponsible.[4]

Property Identifier / Classification Authoritative Source
Chemical Name 1,1,3-Trichloro-2,2,3-trifluoropropanePubChem[6]
Synonym HCFC-233caPubChem[6]
CAS Number 131221-36-8PubChem[6]
RCRA Classification F-Listed Hazardous Waste (likely F001 or F002)EPA[1][3]
Environmental Hazard Class II Ozone-Depleting SubstanceSynQuest Labs[5]
Recommended Disposal Licensed Chemical Destruction (High-Temp Incineration)ChemicalBook[7]

Pre-Disposal Protocol: Safe Handling and Accumulation in the Laboratory

Before the final disposal event, the waste must be managed safely within your facility. Adherence to these steps is critical for maintaining a safe work environment and ensuring regulatory compliance.

Step 2.1: Waste Identification and Segregation

Immediately upon deciding to discard 1,1,3-Trichloro-2,2,3-trifluoropropane, it must be declared a waste.

  • Action: Do not mix this waste with non-halogenated solvents or any other waste streams. Cross-contamination can create more complex and expensive disposal challenges.

  • Causality: Mixing a listed hazardous waste with a non-hazardous waste renders the entire mixture hazardous under RCRA's "mixture rule." Keeping streams separate is the most cost-effective and compliant practice.

Step 2.2: Personal Protective Equipment (PPE)

All handling of the waste requires appropriate PPE to mitigate exposure risks.

  • Action: Wear chemical-impermeable gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.[8] All transfers should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[7][8]

  • Causality: The compound poses risks through inhalation and skin contact.[9] A fume hood and proper PPE are essential engineering and administrative controls to protect personnel.

Step 2.3: Proper Containerization and Labeling

The waste must be accumulated in a designated and correctly labeled container.

  • Action: Use a clean, dry, and chemically compatible container with a secure, vapor-tight lid. The container must be labeled with the words "Hazardous Waste," the full chemical name "1,1,3-Trichloro-2,2,3-trifluoropropane," and the date accumulation began.

  • Causality: Secure containers prevent the release of volatile, ozone-depleting vapors.[7] Clear, compliant labeling is a legal requirement under RCRA and ensures that all personnel are aware of the container's contents and associated hazards.

Step 2.4: Designated Storage Area

Accumulated waste must be stored in a designated satellite accumulation area or a central accumulation area.

  • Action: Store the sealed container in a well-ventilated, cool, and dry location away from heat, sparks, or incompatible materials like alkali metals.[5][9] The storage area should be secure and accessible only to trained personnel.

  • Causality: Proper storage minimizes the risk of accidental spills, reactions, or fires and ensures the integrity of the container until it is ready for shipment.

The Disposal Workflow: From Your Lab to Final Destruction

This section outlines the procedural steps for removing the waste from your facility and ensuring its compliant destruction. This process must be handled by a certified professional service.

G start Start: 1,1,3-Trichloro-2,2,3-trifluoropropane is spent or no longer needed waste_det Step 1: Formal Hazardous Waste Determination (RCRA F-Listed Halogenated Solvent) start->waste_det storage Step 2: Segregate & Store in Lab - Labeled, sealed, compatible container - Ventilated, secure area waste_det->storage vendor Step 3: Select & Contract Licensed Environmental Services Vendor storage->vendor manifest Step 4: Prepare for Transport - Complete Uniform Hazardous Waste Manifest vendor->manifest disposal Step 5: Vendor Collection & Transport to Treatment, Storage, and Disposal Facility (TSDF) manifest->disposal destruction Step 6: Final Destruction via High-Temperature Incineration (>1,200°C) disposal->destruction records Step 7: Receive Certificate of Destruction & Retain All Records (min. 3 years) destruction->records

Caption: Disposal workflow for 1,1,3-Trichloro-2,2,3-trifluoropropane.

Step 3.1: Engage a Licensed Hazardous Waste Disposal Vendor

The disposal of this material is not a "do-it-yourself" task.

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department. They will have contracts with pre-approved, licensed hazardous waste disposal companies. If operating independently, you must source a vendor certified to transport and dispose of halogenated solvent waste.[2][10]

  • Causality: Only licensed vendors are legally permitted to transport hazardous waste and have access to the specialized facilities required for its destruction. Using an unlicensed service can result in severe legal and financial penalties.[11]

Step 3.2: Prepare for Shipment and Manifesting

The vendor will provide a Uniform Hazardous Waste Manifest, a legal document that tracks the waste.

  • Action: Work with your EH&S department or the vendor to accurately complete the manifest. This form includes your generator information, the transporter's details, and the designated disposal facility.

  • Causality: The manifest is a critical RCRA requirement that provides a paper trail for the waste from the point of generation to its ultimate destination, confirming that it was not abandoned or illegally dumped.

Step 3.3: Final Destruction

The most appropriate disposal method is high-temperature incineration.

  • Action: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, it will be incinerated at extremely high temperatures (e.g., above 1,200°C).

  • Causality: High-temperature incineration is necessary to break the strong carbon-halogen bonds and ensure the complete destruction of the ozone-depleting molecule, converting it into less harmful components like acids (which are then scrubbed from the exhaust) and carbon dioxide.[7] Standard incinerators operating at lower temperatures are insufficient.

Step 3.4: Record Keeping

Your responsibility does not end when the waste leaves your facility.

  • Action: Obtain a signed copy of the manifest from the transporter upon pickup. Within 60 days, you should receive a final, signed copy from the TSDF confirming the waste was received. Retain these manifests and any certificates of destruction for a minimum of three years.[11]

  • Causality: These records are your legal proof of proper disposal. In the event of a regulatory audit, you must be able to produce this documentation to demonstrate compliance.

Emergency Procedures: Spills and Exposures

Accidents can happen. A robust disposal plan includes protocols for managing spills and exposures.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[8]

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the contaminated absorbent material using non-sparking tools.[7]

    • Place the collected material into a new, sealable hazardous waste container. Label it appropriately, including the name of the spilled chemical.

    • Dispose of this spill debris as hazardous waste through your licensed vendor.[12]

    • Clean the spill surface with a suitable solvent (e.g., alcohol), followed by soap and water.[12]

  • Large Spills:

    • Evacuate the entire laboratory immediately.

    • Alert your institution's emergency response team or EH&S department. Do not attempt to clean up a large spill yourself.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[8][9]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[7][9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]

References

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • 1-Chloro-2,2,3-trifluoropropane SDS, 56758-54-4 Safety Data Sheets. (n.d.). ECHEMI.
  • 1,1,3-Trichloro-2,2,3-trifluoropropane. (n.d.). PubChem.
  • Safety Data Sheet: 1,1,2-Trichloro-3,3,3-trifluoro-1-propene. (2025). Fisher Scientific.
  • RCRA Hazardous Waste Compliance in Ohio. (n.d.). Encamp.
  • Chemical Safety Data Sheet: 3-CHLORO-1,1,1-TRIFLUOROPROPANE. (2025). ChemicalBook.
  • Guidelines for Solvent Waste Recycling & Disposal. (2025). AllSource Environmental.
  • How to deal with CFC-containing materials. (2024). Demolition & Recycling International.
  • CFC RECYCLING. (n.d.). Environmental Health and Safety - The Ohio State University.
  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. (n.d.). CAMEO Chemicals.
  • Freon/CFC/Regrigerant Disposal. (n.d.). Mayfield Environmental Solutions.
  • 1,2,2-Trichloro-3,3,3-trifluoropropane Safety Data Sheet. (n.d.). SynQuest Labs.
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.

Sources

Personal protective equipment for handling 1,1,3-Trichloro-2,2,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SAFETY DIRECTIVE

1,1,3-Trichloro-2,2,3-trifluoropropane (HCFC-223ca) is a halogenated hydrocarbon solvent.[1] While less volatile than lower-molecular-weight CFCs, it presents distinct hazards regarding skin absorption, respiratory irritation, and potential defatting of dermal tissue.[1]

CRITICAL WARNING: Standard laboratory nitrile gloves provide insufficient protection against prolonged contact with chlorinated propanes.[1] This compound can permeate thin nitrile (< 6 mil) in minutes.[1]

Immediate Action Required:

  • Ventilation: Handle only within a certified chemical fume hood.[1][2]

  • Skin Barrier: Adopt a "Laminate/Barrier" glove protocol for direct handling.[1][2]

  • Eye Defense: Chemical splash goggles are mandatory; safety glasses are insufficient for liquid handling.[1][2]

PART 2: CHEMICAL HAZARD PROFILE

Understanding the physicochemical properties is the foundation of PPE selection.[1][2] This compound behaves as a volatile organic solvent with high lipid solubility.[1]

Table 1: Physicochemical & Hazard Data
PropertyValue / DescriptionOperational Implication
CAS Number 131221-36-8 (or isomer specific)Verification of SDS/Labeling.
Physical State Liquid (Volatile)Splash and inhalation are primary risks.[1][2]
Boiling Point ~69°C - 88°C (Est.)[1]Generates vapor at room temperature; requires ventilation.[1][2]
Vapor Density > 1 (Heavier than air)Vapors accumulate in low areas/sinks; asphyxiation risk in confined spaces.[1][2]
GHS Classification Skin Irrit. 2, Eye Irrit.[1][3] 2A, STOT SE 3Targets eyes, skin, and respiratory system.[1]
Solubility Lipophilic (Hydrophobic)Rapidly absorbs into skin oils; defats tissue.[1][2]

PART 3: PPE TECHNICAL SPECIFICATIONS

This section details the specific equipment required. Do not substitute materials without consulting permeation data.[1][2]

Hand Protection (The Critical Control Point)

Halogenated hydrocarbons can permeate standard rubber gloves rapidly.[1][2]

  • Primary Recommendation: Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Why: These multi-layer laminates offer >4-8 hours of breakthrough time for chlorinated solvents.[1][2]

    • Drawback: Poor dexterity.[1]

  • Operational Solution (The "Double-Glove" Technique):

    • Inner Glove: Silver Shield/Laminate (Chemical Barrier).[1][2]

    • Outer Glove: 5-8 mil Nitrile (Mechanical protection & grip).[1][2]

  • Alternative (Splash Only): Viton® (Fluoroelastomer) .[1] Excellent resistance but expensive.[1][2]

  • Contraindicated: Latex and thin disposable Nitrile (for immersion).[1] Use Nitrile only for incidental splash protection if changed immediately upon contact.

Respiratory Protection

Engineering controls (Fume Hood) are primary.[1][2] If work must occur outside a hood (e.g., maintenance, spill cleanup):

  • Respirator Type: Half-face or Full-face APR (Air Purifying Respirator).[1][2]

  • Cartridge: Organic Vapor (OV) (Black Band).[1][2]

  • Fit Testing: Mandatory annual quantitative fit test.[1][2]

  • Trigger for Upgrade: If concentration exceeds IDLH or oxygen is <19.5%, use SCBA (Self-Contained Breathing Apparatus).[1]

Eye & Body Protection[3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent) . Face shield required if pouring volumes >1 Liter.[1]

  • Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Tyvek® or chemically resistant apron recommended for transfer operations).[1][2]

PART 4: OPERATIONAL WORKFLOW

The following diagram outlines the decision logic and donning procedure to ensure zero-exposure handling.

PPE_Workflow Start Task Assessment Risk_Check Is there risk of Immersion or Heavy Spray? Start->Risk_Check High_Risk HIGH RISK PROTOCOL (Transfer, Synthesis, Spill) Risk_Check->High_Risk Yes Low_Risk LOW RISK PROTOCOL (Closed vial handling) Risk_Check->Low_Risk No PPE_High GLOVES: Laminate Liner + Nitrile Outer EYES: Goggles + Face Shield BODY: Tyvek Apron High_Risk->PPE_High PPE_Low GLOVES: Double Nitrile (Change on splash) EYES: Splash Goggles BODY: Lab Coat Low_Risk->PPE_Low Donning Donning Sequence: 1. Inspect PPE 2. Wash Hands 3. Don Inner Glove 4. Don Outer Glove 5. Adjust Cuffs over Coat PPE_High->Donning PPE_Low->Donning Work EXECUTE WORK (In Fume Hood) Donning->Work Doffing Doffing Sequence: 1. Remove Outer Gloves (Peel) 2. Remove Apron/Shield 3. Remove Inner Gloves 4. Wash Hands (20s) Work->Doffing

Caption: Decision logic for PPE selection based on exposure risk, followed by standard donning/doffing sequencing.

PART 5: EMERGENCY & DISPOSAL PROTOCOLS

Accidental Exposure Response
  • Skin Contact:

    • IMMEDIATELY move to safety shower/sink.

    • Remove contaminated clothing while rinsing.[1][2]

    • Flush with water for 15 minutes . Do not scrub (abrasion increases absorption).[1]

    • Seek medical evaluation.[1][2][4]

  • Eye Contact:

    • Flush at eyewash station for 15 minutes , holding eyelids open.[1][2]

    • Contact emergency services immediately.[1][2]

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.[1]

  • Segregation: Do NOT mix with acids, bases, or oxidizers.[1] Store in a dedicated "Halogenated Waste" carboy.[1]

  • Labeling: Clearly mark with full chemical name "1,1,3-Trichloro-2,2,3-trifluoropropane" and hazard warnings.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 14794044: 1,1,3-Trichloro-2,2,3-trifluoropropane.[1][5] PubChem.[1][6] [Link]1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1,1,2-Trichloro-3,3,3-trifluoropropene (Structurally Analogous Handling). Fishersci.com.[1] ]">https://www.fishersci.com[1]

  • Kimberly-Clark Professional. (2024).[1] Chemical Resistance Guide for Nitrile Gloves. [Link]

  • SynQuest Laboratories. (2015).[1] Safety Data Sheet: 1,2,3-Trichloro-2-fluoropropane. Synquestlabs.com.[1][3] ]">http://www.synquestlabs.com[1]

  • University of Pennsylvania EHRS. (2021). Glove Selection and Permeation Guide. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.